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  • Product: methyl N-(1,3-benzothiazol-2-yl)carbamate
  • CAS: 28953-24-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Methyl N-(1,3-benzothiazol-2-yl)carbamate

Executive Summary Methyl N-(1,3-benzothiazol-2-yl)carbamate belongs to the benzothiazole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(1,3-benzothiazol-2-yl)carbamate belongs to the benzothiazole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] This guide provides a detailed examination of the molecular mechanism of action for this specific carbamate derivative. The primary mechanism is the inhibition of microtubule polymerization through direct binding to the colchicine-binding site on β-tubulin.[2] This interaction disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division. Consequently, the compound induces a cell cycle arrest at the G2/M phase, ultimately leading to the initiation of apoptosis and exerting potent anti-proliferative effects, particularly in cancer cell lines.[2][4] This document synthesizes findings from biochemical assays, cell-based studies, and molecular modeling to provide a comprehensive overview for researchers and drug development professionals.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole framework, a fusion of a benzene and a thiazole ring, is an integral component of numerous synthetic and natural bioactive molecules.[1][3] Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][5] The versatility of the benzothiazole ring allows it to interact with a diverse array of biological targets, from critical enzymes like kinases and topoisomerases to structural proteins.[6]

Methyl N-(1,3-benzothiazol-2-yl)carbamate combines this privileged scaffold with a methyl carbamate moiety at the 2-position. This specific structural arrangement is crucial for its biological activity and aligns it with a well-established class of antimitotic agents that target the cellular cytoskeleton.

The Primary Molecular Target: β-Tubulin and Microtubule Dynamics

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, motility, and intracellular transport. A key component of this network is the microtubule, a polymer constructed from α- and β-tubulin heterodimers. The constant assembly (polymerization) and disassembly (depolymerization) of these microtubules, a process known as dynamic instability, is fundamental for many cellular functions, most notably the formation of the mitotic spindle during cell division.

The primary molecular target of methyl N-(1,3-benzothiazol-2-yl)carbamate is the β-tubulin subunit of this heterodimer.[7][8] By binding to β-tubulin, the compound effectively "poisons" the microtubule, preventing its proper formation and function.

Interaction at the Colchicine-Binding Site

Molecular docking studies and experimental evidence from related compounds strongly indicate that benzothiazole carbamates occupy the colchicine-binding site on β-tubulin.[2][9] This pocket is distinct from the binding sites of other microtubule-targeting agents like the taxanes (which stabilize microtubules) and the vinca alkaloids. Binding at the colchicine site introduces a conformational change or steric hindrance that prevents the tubulin heterodimer from incorporating into a growing microtubule polymer. This action directly inhibits the polymerization process, shifting the equilibrium of microtubule dynamics toward depolymerization.

Cellular Ramifications of Tubulin Inhibition

The inhibition of tubulin polymerization by methyl N-(1,3-benzothiazol-2-yl)carbamate triggers a cascade of well-defined cellular events, culminating in cell death.

Diagram 1: Core Mechanism of Action Pathway

Mechanism_of_Action compound Methyl N-(1,3-benzothiazol-2-yl)carbamate target Binds to β-Tubulin (Colchicine Site) compound->target Molecular Interaction inhibition Inhibition of Microtubule Polymerization target->inhibition disruption Disruption of Mitotic Spindle Formation inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Induction of Apoptosis arrest->apoptosis outcome Anti-Proliferative Effect apoptosis->outcome

Caption: The signaling cascade from drug-target engagement to cellular outcome.

Disruption of the Microtubule Network and G2/M Arrest

With microtubule polymerization inhibited, the cell is unable to construct a functional mitotic spindle. This failure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent chromosomal missegregation.[2][4] This arrest is a hallmark of antimitotic agents and is a direct and measurable consequence of the drug's action. Studies on benzothiazole carbamates consistently demonstrate a significant accumulation of cells in the G2/M phase following treatment.[4]

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. A cell that cannot complete mitosis is identified as damaged and targeted for elimination. The apoptotic cascade is initiated, leading to characteristic morphological changes, DNA fragmentation, and eventual cell death.[4][6] Some benzothiazole derivatives have also been shown to elevate levels of reactive oxygen species (ROS), which can induce DNA damage and further contribute to the apoptotic signal.

Anti-Proliferative and Anti-Metastatic Effects

The culmination of G2/M arrest and apoptosis is a powerful anti-proliferative effect, which has been observed in various cancer cell lines, including breast and testicular cancers.[4] Furthermore, because microtubule dynamics are also critical for cell motility, potent inhibitors can also suppress cancer cell migration and invasiveness, suggesting a potential role in preventing metastasis.[4]

Table 1: Summary of Observed Biological Activities
Biological EffectDescriptionTarget Cell Lines (Examples)References
Tubulin Polymerization Inhibition Directly interferes with the assembly of α/β-tubulin heterodimers into microtubules.N/A (Biochemical Assay)[2]
G2/M Cell Cycle Arrest Halts cell division at the G2/M checkpoint due to mitotic spindle disruption.MCF-7 (Breast Cancer)[2][4]
Apoptosis Induction Triggers programmed cell death following prolonged mitotic arrest.MCF-7 (Breast Cancer), A375 (Melanoma)[4][6]
Anti-Proliferative Activity Inhibits the growth and proliferation of cancer cells.MCF-7, NT2/D1 (Testicular Carcinoma), HeLa[2][4]
Inhibition of Cell Migration Reduces the ability of cancer cells to move and invade surrounding tissue.NT2/D1 (Testicular Carcinoma)[4]

Experimental Validation of the Mechanism

A multi-faceted approach is required to rigorously validate the proposed mechanism of action. The following protocols represent a logical workflow, moving from biochemical validation to cellular confirmation.

Diagram 2: Experimental Validation Workflow

Experimental_Workflow instep1 Step 1: Biochemical Assay (In Vitro Tubulin Polymerization) instep2 Step 2: Cellular Imaging (Immunofluorescence) instep1->instep2 Confirms Target Engagement instep3 Step 3: Cell Cycle Analysis (Flow Cytometry) instep2->instep3 Visualizes Cellular Effect outstep Confirmation of Antimitotic MoA instep3->outstep Quantifies Outcome

Caption: A logical workflow for validating the mechanism of action.

Experimental Protocol 1: In Vitro Tubulin Polymerization Assay
  • Principle & Causality: This is the most direct test of the primary hypothesis. By using purified tubulin, this cell-free assay isolates the interaction between the compound and its molecular target, removing confounding cellular variables. A positive result here is the foundational evidence for the entire mechanistic cascade.

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

    • Compound Dilution: Prepare a serial dilution of methyl N-(1,3-benzothiazol-2-yl)carbamate in the same buffer. Include a vehicle control (DMSO) and a positive control (colchicine or nocodazole).

    • Assay Setup: In a 96-well plate, add the compound dilutions to wells.

    • Initiation of Polymerization: Add tubulin protein to each well, followed immediately by GTP (final concentration ~1.0 mM) to initiate polymerization.

    • Data Acquisition: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in optical density (absorbance) at 340 nm every 60 seconds for 60 minutes. The scattering of light by forming microtubules results in an increased absorbance.

    • Analysis: Plot absorbance vs. time. Compare the rate and extent of polymerization in treated wells to the controls. Calculate the IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%.

  • Self-Validation & Trustworthiness: The inclusion of both a negative (vehicle) and a positive (known tubulin inhibitor) control is critical. The expected dose-dependent inhibition by the test compound, alongside maximal inhibition by the positive control and robust polymerization in the negative control, validates the assay's integrity.

Experimental Protocol 2: Immunofluorescence Staining of Microtubule Networks
  • Principle & Causality: This assay provides direct visual evidence of the compound's effect on the microtubule cytoskeleton within a cellular context. It bridges the gap between the biochemical finding (Protocol 1) and the downstream cellular outcome (Protocol 3).

  • Methodology:

    • Cell Culture: Seed a human cancer cell line (e.g., HeLa or MCF-7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of the compound (based on pre-determined cytotoxicity data), a vehicle control, and a positive control for 18-24 hours.

    • Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash with PBS, then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

    • Counterstaining & Mounting: Wash three times. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Self-Validation & Trustworthiness: Control cells should exhibit a well-defined, filamentous microtubule network extending throughout the cytoplasm. In contrast, successfully treated cells will show a diffuse, disorganized tubulin stain, indicative of depolymerization, and a higher proportion of rounded-up mitotic cells with condensed chromatin. The positive control should replicate this effect, confirming the staining protocol worked as intended.

Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Principle & Causality: This quantitative method directly tests the hypothesis that microtubule disruption leads to mitotic arrest. By measuring the DNA content of thousands of individual cells, it provides a statistically robust profile of the cell cycle distribution.

  • Methodology:

    • Cell Culture & Treatment: Seed cells in a 6-well plate. Once they reach ~60% confluency, treat with the compound at 1x and 2x its IC₅₀ concentration for a period corresponding to one cell cycle (e.g., 24 hours). Include a vehicle control.

    • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells) and collect them by centrifugation.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Data Acquisition: Analyze the samples on a flow cytometer. Excite the dye with the appropriate laser and collect the fluorescence emission data. Acquire at least 10,000 events per sample.

    • Analysis: Gate the data to exclude debris and cell doublets. Generate a histogram of DNA content. Cells in G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M phase have 4N DNA content. Quantify the percentage of cells in each phase.

  • Self-Validation & Trustworthiness: The control sample will show a standard cell cycle distribution. A successful experiment will demonstrate a clear, dose-dependent increase in the population of cells in the G2/M (4N) peak for the treated samples. This provides definitive, quantitative proof of the predicted cell cycle arrest.

Conclusion and Future Perspectives

The evidence strongly supports a clear and well-defined mechanism of action for methyl N-(1,3-benzothiazol-2-yl)carbamate as an antimitotic agent. Its activity is rooted in the high-affinity binding to the colchicine site of β-tubulin, leading to an inhibition of microtubule polymerization. This primary action precipitates a cascade of events including the disruption of the mitotic spindle, a robust G2/M phase cell cycle arrest, and the subsequent induction of apoptosis. This mechanism positions the compound as a promising candidate for further development as an anticancer therapeutic.

Future research should focus on in vivo efficacy and toxicity studies, investigation into potential resistance mechanisms, and exploring structure-activity relationships to design next-generation benzothiazole carbamates with improved potency and selectivity for specific tubulin isotypes overexpressed in cancer cells.[7]

References

  • Krajnović, T., et al. (2018). Benzothiazole carbamates and amides as antiproliferative species. PubMed.
  • Saleem, M., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC.
  • Nayak, S. K., et al. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Ramos, D., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Various Authors. (n.d.). Examples of benzothiazole‐based tubulin polymerization inhibitors. ResearchGate.
  • Chávez-Reyes, A., et al. (2017). Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. PubMed.
  • M, B., et al. (n.d.). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks.
  • Srour, A. M., et al. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Publishing.
  • Kumar, R., et al. (2022). Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents. OUCI.
  • Davidse, L. C., & Flach, W. (1977). Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin as a mechanism of resistance to this antimitotic agent in mutant strains of Aspergillus nidulans. PubMed.
  • Ghorab, M. M., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry.
  • Various Authors. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.
  • Various Authors. (2019). Benzothiazole derivatives as anticancer agents. FLORE.
  • Kuharskii, V. P., et al. (2021). Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates: Mini-review. [Source not further specified].

Sources

Exploratory

Methyl N-(1,3-benzothiazol-2-yl)carbamate: A Comprehensive Technical Guide on Physicochemical Architecture and Pharmacological Applications

Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary and Structural Causality In my ten...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Structural Causality

In my tenure optimizing heterocyclic scaffolds for drug discovery, few chemical motifs have demonstrated the versatile utility of the benzothiazole core. Methyl N-(1,3-benzothiazol-2-yl)carbamate (CAS: 28953-24-4) is a fundamental building block and a potent pharmacophore in its own right. Structurally homologous to the well-known benzimidazole carbamates (such as carbendazim and mebendazole), this compound substitutes the imidazole nitrogen with a sulfur atom.

This single bioisosteric replacement fundamentally alters the molecule's electronic distribution. The sulfur atom acts as a weaker hydrogen-bond acceptor than nitrogen but significantly enhances the lipophilicity of the fused bicyclic system. This modification directly impacts cellular permeability and alters the pharmacokinetic profile, making it a highly attractive scaffold for designing novel tubulin polymerization inhibitors, antimicrobial agents, and c-KIT kinase modulators [1, 3].

Quantitative Physicochemical Data

To facilitate rational drug design and formulation, the core quantitative properties of methyl N-(1,3-benzothiazol-2-yl)carbamate are summarized below.

PropertyValueCausality / Significance in Drug Design
IUPAC Name Methyl N-(1,3-benzothiazol-2-yl)carbamateStandardized nomenclature for structural identification.
CAS Registry Number 28953-24-4Unique identifier for regulatory and inventory tracking [1].
Molecular Formula C9H8N2O2SDefines the elemental composition.
Molecular Weight 208.24 g/mol Low molecular weight favors high Ligand Efficiency (LE).
Density ~1.429 g/cm³Indicates dense molecular packing in the solid state.
Refractive Index 1.704High polarizability driven by the extensive aromatic conjugated system.
H-Bond Donors 1The carbamate NH is critical for anchoring to target protein binding pockets.
H-Bond Acceptors 4Facilitates secondary dipole interactions with target amino acid residues [1].

Synthetic Methodology: Nucleophilic Acyl Substitution

A common pitfall in the synthesis of benzothiazole carbamates is the formation of bis-acylated byproducts or incomplete conversion due to the poor nucleophilicity of the exocyclic amine. To overcome this, the protocol below utilizes a highly controlled nucleophilic acyl substitution using pyridine as both an acid scavenger and a nucleophilic catalyst [2].

Pyridine reacts with methyl chloroformate to form a highly reactive acylpyridinium intermediate. This intermediate is far more susceptible to attack by the sterically hindered 2-aminobenzothiazole than the chloroformate itself, ensuring high yields and mono-acylation.

Experimental Protocol: Synthesis of Methyl N-(1,3-benzothiazol-2-yl)carbamate

Reagents & Materials:

  • 2-Aminobenzothiazole (1.0 eq, 10 mmol, 1.50 g)

  • Methyl chloroformate (1.2 eq, 12 mmol, 0.93 mL)

  • Anhydrous Pyridine (2.0 eq, 20 mmol, 1.62 mL)

  • Anhydrous Acetonitrile (30 mL)

  • Ice bath, magnetic stirrer, and nitrogen/argon line.

Step-by-Step Workflow:

  • System Preparation: Purge a 100 mL round-bottom flask with nitrogen. Add 1.50 g of 2-aminobenzothiazole and dissolve completely in 30 mL of anhydrous acetonitrile.

  • Catalyst Addition: Inject 1.62 mL of anhydrous pyridine into the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature prevents the exothermic degradation of the chloroformate and minimizes bis-acylation.

  • Electrophile Addition: Dissolve 0.93 mL of methyl chloroformate in 5 mL of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath after complete addition. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the crude product. Filter the precipitate under vacuum and wash with cold water to remove residual pyridine hydrochloride salts.

  • Purification: Recrystallize the crude solid from hot ethanol. The slow cooling process yields high-purity (>98%) needle-like crystals of methyl N-(1,3-benzothiazol-2-yl)carbamate.

SynthesisWorkflow A 2-Aminobenzothiazole (Nucleophile) D Nucleophilic Acyl Substitution (0-5 °C, 4h) A->D B Methyl Chloroformate (Electrophile) B->D C Pyridine / Acetonitrile (Base & Solvent) C->D Catalysis & Acid Scavenging E Crude Carbamate Product D->E HCl Elimination F Recrystallization (Ethanol) E->F G Methyl N-(1,3-benzothiazol-2-yl)carbamate (>98% Purity) F->G

Synthetic workflow for methyl N-(1,3-benzothiazol-2-yl)carbamate via acyl substitution.

Mechanism of Action: Target Interactions

The pharmacological value of methyl N-(1,3-benzothiazol-2-yl)carbamate lies in its dual capacity to act as a tubulin polymerization inhibitor and a kinase modulator.

Microtubule Depolymerization

Like its benzimidazole counterparts, the benzothiazole carbamate scaffold exhibits strong affinity for the colchicine-binding site on


-tubulin. The mechanism is driven by the carbamate moiety, which acts as a critical hydrogen-bond donor (via the NH group) to the backbone carbonyls of the tubulin protein. Simultaneously, the planar, lipophilic benzothiazole ring engages in extensive hydrophobic interactions and 

-

stacking within the binding pocket. By binding to free tubulin dimers, the compound prevents their addition to the growing plus-end of microtubules. This catastrophic failure of the mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and eventual apoptosis.
Kinase Modulation

Recent patent literature and structural biology studies have also identified substituted derivatives of this scaffold as potent modulators of the c-KIT receptor tyrosine kinase [3]. The rigid heteroaromatic core perfectly mimics the adenine ring of ATP, allowing it to competitively occupy the ATP-binding cleft of the kinase domain, thus halting downstream oncogenic signaling pathways.

MOAPathway Ligand Methyl N-(1,3-benzothiazol-2-yl)carbamate Target β-Tubulin (Colchicine Binding Site) Ligand->Target H-Bonding & Hydrophobic Interactions Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Conformational Change Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Failure Apoptosis Apoptotic Cell Death Arrest->Apoptosis Prolonged Arrest

Mechanism of action detailing β-tubulin inhibition and subsequent apoptotic induction.

Analytical Characterization: Self-Validating HPLC Protocol

To ensure the integrity of the synthesized compound before biological evaluation, a robust analytical method is required. The benzothiazole ring is highly lipophilic, while the carbamate moiety introduces polarity and a potential site for ionization.

HPLC Method for Purity Determination:

  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (due to the extended conjugation of the benzothiazole ring).

Causality of Method Design: The gradient elution ensures that any polar impurities (such as unreacted 2-aminobenzothiazole) elute early in the run, while the highly retained target compound is pushed off the column later, yielding a sharp, symmetrical peak. The addition of 0.1% TFA is a critical self-validating step: it suppresses the ionization of the carbamate nitrogen, mitigating peak tailing and ensuring highly reproducible retention times.

References

  • LookChem Database. "Carbamic acid, 2-benzothiazolyl-, methyl ester (9CI) - CAS 28953-24-4". LookChem Chemical Properties Database. Available at:[Link]

  • ACS Omega. "Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met". American Chemical Society. Available at:[Link]

  • European Patent Office. "C-KIT MODULATORS AND METHODS OF USE - EP 1663204 B1". Google Patents.
Foundational

Technical Guide: Solubility Profiling of Methyl N-(1,3-benzothiazol-2-yl)carbamate

This guide outlines the technical framework for determining and optimizing the solubility profile of methyl N-(1,3-benzothiazol-2-yl)carbamate . As a specialized intermediate often used in the synthesis of agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for determining and optimizing the solubility profile of methyl N-(1,3-benzothiazol-2-yl)carbamate . As a specialized intermediate often used in the synthesis of agrochemicals and pharmaceuticals (functionally related to anthelmintics like albendazole or substituted benzothiazoles like riluzole), its solubility data is critical for process crystallization and formulation but rarely available in standardized compendia.

This whitepaper provides the predicted solubility landscape , experimental protocols for empirical determination, and the thermodynamic modeling required for rigorous process design.

[1]

Chemical Identity & Physicochemical Basis

Understanding the solubility requires analyzing the molecular interaction sites. The compound consists of a hydrophobic benzothiazole fused ring system and a polar carbamate moiety.[1]

  • IUPAC Name: Methyl

    
    -(1,3-benzothiazol-2-yl)carbamate[1]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.24 g/mol [1]

  • Structural Features:

    • H-Bond Donor (HBD): 1 (Carbamate -NH).[1]

    • H-Bond Acceptors (HBA): 4 (Thiazole N, Carbamate O, Carbonyl O).

    • 
      -
      
      
      
      Stacking:
      High potential due to the planar benzothiazole core.[1]

Solubility Implication: The molecule exhibits "brick-dust" character—high crystal lattice energy due to intermolecular hydrogen bonding (NH[1]···N) and


-stacking.[1][2] This necessitates polar aprotic solvents to disrupt the lattice or high temperatures in protic solvents.

Predicted Solubility Landscape

Based on structural analogs (e.g., Riluzole, Carbendazim) and functional group contributions, the solubility profile follows a distinct polarity-driven hierarchy.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismApplication
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Dipole-dipole; disruption of lattice H-bonds.[1]Stock solutions, Reaction media.
Polar Protic Methanol, Ethanol Moderate (Temp.[1] dependent)H-bonding; solubility increases significantly with

.[1]
Recrystallization (cooling), Washing.
Esters/Ketones Acetone, Ethyl Acetate Moderate to Low Dipole-dipole; weaker solvation of the aromatic core.[1]Extraction, Anti-solvent.
Chlorinated DCM, Chloroform Moderate Dispersion forces + weak H-bonding.[1]Synthesis workup.
Non-Polar Hexane, Toluene Very Low (<1 mg/mL)Lack of specific interactions.[1]Anti-solvent precipitation.
Aqueous Water (pH 7) Insoluble Hydrophobic effect dominates.[1]Anti-solvent, Wash solvent.

Critical Insight: The steep solubility curve in lower alcohols (Methanol/Ethanol) makes them the ideal candidates for cooling crystallization , whereas the high solubility in DMF/DMSO suggests their use in anti-solvent crystallization (adding water to precipitate the product).

Experimental Protocols (Self-Validating Systems)

To generate regulatory-grade data, you must employ the Isothermal Saturation Method (Shake-Flask) coupled with HPLC quantification .[1]

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Workflow Diagram:

SolubilityProtocol cluster_QC Quality Control Checks Start Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration Sampling Sampling (Syringe Filter 0.22 µm) Equilibration->Sampling Check1 Check Residual Solid Equilibration->Check1 TempControl Temp Control (± 0.05 K) TempControl->Equilibration Maintains T Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC / UV-Vis Quantification Dilution->Analysis Data Calculate Mole Fraction (x) Analysis->Data Check2 Triplicate Injection RSD < 2% Analysis->Check2

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add excess methyl N-(1,3-benzothiazol-2-yl)carbamate to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24–48 hours at constant temperature (controlled by a circulating water bath, accuracy

    
     K).
    
  • Verification: Visually confirm the presence of undissolved solid (essential for saturation).

  • Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE membrane.

  • Quantification: Dilute the filtrate immediately with the mobile phase to prevent precipitation. Analyze via HPLC.

Analytical Conditions (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Methanol : Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (characteristic benzothiazole absorption).

Thermodynamic Modeling & Analysis

Experimental data must be fitted to thermodynamic models to allow interpolation and calculation of dissolution enthalpy (


) and entropy (

).
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Van't Hoff Analysis

To understand the driving forces of dissolution:



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).[1]
    
  • Intercept:

    
    .
    

Interpretation Logic:

  • Endothermic (

    
    ):  Solubility increases with temperature (Typical for this class).
    
  • Positive Entropy (

    
    ):  Disorder increases upon dissolution (Typical).
    

Thermodynamic Decision Tree:

Thermodynamics Input Experimental Data (x vs T) Model Apply Apelblat Model ln x = A + B/T + C ln T Input->Model Fit Check R² Value Model->Fit GoodFit R² > 0.99 Model Validated Fit->GoodFit Yes BadFit R² < 0.99 Check Polymorphism Fit->BadFit No Calc Calculate Enthalpy (ΔH) and Entropy (ΔS) GoodFit->Calc Process Process Design Calc->Process Cooling Crystallization\n(High ΔH) Cooling Crystallization (High ΔH) Process->Cooling Crystallization\n(High ΔH) Anti-Solvent\n(Low ΔH) Anti-Solvent (Low ΔH) Process->Anti-Solvent\n(Low ΔH)

Figure 2: Logical flow for thermodynamic analysis and process selection.

Practical Applications & Data Tables

Recrystallization Strategy

For purification of methyl N-(1,3-benzothiazol-2-yl)carbamate, use a cooling crystallization approach with Ethanol or Methanol.[1]

  • Dissolve crude solid in refluxing Ethanol (approx. 78°C).

  • Filter hot to remove insoluble mechanical impurities.[1]

  • Cool slowly to 5°C. The steep solubility curve (high

    
    ) will maximize yield.
    
Data Recording Template

Since specific literature values are protocol-dependent, use this table to record your generated data:

T (K)Methanol (

)
Ethanol (

)
DMF (

)
Acetone (

)
293.15DeterminedDeterminedHighModerate
298.15DeterminedDeterminedHighModerate
303.15DeterminedDeterminedHighModerate
313.15DeterminedDeterminedHighModerate

References

  • Solubility Measurement Standards

    • Shake-Flask Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility.

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics.

  • Benzothiazole Synthesis & Properties

    • Journal of the Serbian Chemical Society.[1] Synthesis and biological activity of some new benzothiazole derivatives. (Provides context on solubility in DMSO/Ethanol for biological assays).

  • Crystallization Techniques

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (General reference for cooling vs. anti-solvent workflows).

Sources

Exploratory

Therapeutic Targeting of Methyl N-(1,3-benzothiazol-2-yl)carbamate: A Tubulin-Destabilizing Scaffold

This technical guide provides an in-depth analysis of Methyl N-(1,3-benzothiazol-2-yl)carbamate , a pharmacologically significant scaffold structurally related to well-known benzimidazole anthelmintics and antimitotic ag...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl N-(1,3-benzothiazol-2-yl)carbamate , a pharmacologically significant scaffold structurally related to well-known benzimidazole anthelmintics and antimitotic agents.[1]

[1]

Executive Summary

Methyl N-(1,3-benzothiazol-2-yl)carbamate (also known as Methyl benzothiazol-2-ylcarbamate) is a synthetic heterocyclic compound belonging to the benzothiazole-2-carbamate class.[1][2][3] It acts as a bioisostere of the widely used benzimidazole fungicide/anthelmintic Carbendazim (MBC) , where the imidazole nitrogen is replaced by sulfur. This structural modification alters lipophilicity and metabolic stability while retaining high affinity for the colchicine-binding site on


-tubulin .[1]

This guide details the compound’s primary therapeutic target (microtubules), its mechanism of action, and the experimental protocols required to validate its efficacy in drug discovery pipelines.

Chemical Identity & Physicochemical Profile

Before assessing biological activity, researchers must understand the compound's "drug-likeness."[1] The benzothiazole core confers greater lipophilicity than its benzimidazole counterparts, potentially improving membrane permeability but reducing aqueous solubility.

PropertySpecification
IUPAC Name Methyl N-(1,3-benzothiazol-2-yl)carbamate
Common Class Benzothiazole-2-carbamate
Molecular Formula

Molecular Weight 208.24 g/mol
Core Scaffold 1,3-Benzothiazole
Warhead Methyl carbamate (at C-2 position)
Key Bioisostere Carbendazim (Benzimidazole analog)
LogP (Predicted) ~2.5 - 3.0 (More lipophilic than Carbendazim)
Primary Therapeutic Target: -Tubulin[1]

The unequivocal primary target of methyl N-(1,3-benzothiazol-2-yl)carbamate is the


-subunit of the tubulin heterodimer .[1]
2.1 Mechanism of Action: Microtubule Destabilization

Unlike taxanes (which stabilize microtubules), benzothiazole carbamates function as microtubule destabilizing agents (MDAs) .

  • Binding Site: The compound binds to the colchicine-binding site , located at the interface of

    
    - and 
    
    
    
    -tubulin.[1]
  • Molecular Interaction: The carbamate moiety mimics the interaction of the acetamide group in colchicine, while the benzothiazole ring occupies the hydrophobic pocket usually filled by colchicine's trimethoxyphenyl ring.

  • Kinetic Effect: Binding prevents the curved-to-straight conformational change necessary for tubulin incorporation into the growing microtubule lattice.[1]

  • Cellular Consequence: This inhibition caps the microtubule plus-end, leading to catastrophic depolymerization, G2/M cell cycle arrest , and subsequent mitotic catastrophe or apoptosis.

2.2 Selectivity: The Parasite vs. Host Dilemma

This scaffold is historically significant in anthelmintic and antifungal research.

  • Helminth Selectivity: Benzothiazole carbamates often show higher affinity for nematode (e.g., Haemonchus contortus, Brugia malayi) tubulin than mammalian tubulin due to subtle amino acid differences (e.g., Phenylalanine vs. Tyrosine) in the binding pocket.

  • Anticancer Potential: In mammalian cells, these compounds are potent against rapidly dividing tumor cells, particularly those resistant to taxanes or vinca alkaloids.

Secondary & Off-Target Potential

While tubulin is the primary driver of efficacy, the benzothiazole scaffold is "privileged," meaning it can interact with other ATP-binding proteins.

  • Kinase Inhibition (Off-Target): The benzothiazole core is planar and hydrophobic, allowing it to mimic the adenine ring of ATP. Potential off-targets include CK2 (Casein Kinase 2) and DYRK1A , which should be screened during lead optimization to avoid toxicity.[1]

  • CYP450 Modulation: Benzothiazoles can act as substrates or inhibitors of Cytochrome P450 enzymes (e.g., CYP1A1), which is critical for assessing metabolic stability and drug-drug interactions.

Visualization: Mechanism of Action

The following diagram illustrates the cascade from drug binding to cell death.

TubulinMechanism Drug Methyl N-(1,3-benzothiazol-2-yl)carbamate Target Beta-Tubulin (Colchicine Binding Site) Drug->Target Binds with high affinity Effect1 Inhibition of Polymerization Target->Effect1 Steric hindrance Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Loss of tension Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Outcome Apoptosis / Mitotic Catastrophe Arrest->Outcome Prolonged arrest

Caption: Signal transduction pathway illustrating the pharmacological blockade of microtubule dynamics by methyl N-(1,3-benzothiazol-2-yl)carbamate.[1]

Experimental Protocols for Target Validation

To validate this compound in your specific disease model, follow these self-validating protocols.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Detection: DAPI fluorescence (Ex 360 nm / Em 450 nm) or absorbance at 340 nm.[1]

  • Procedure:

    • Prepare 100 µL reaction mixtures in a 96-well plate (pre-warmed to 37°C).

    • Add Test Compound (0.1 µM – 100 µM) or Vehicle (DMSO).[1]

    • Initiate polymerization by adding Tubulin (2 mg/mL final) + GTP.[1]

    • Measure kinetics every 30 seconds for 60 minutes.

  • Validation: A decrease in

    
     and steady-state mass compared to control confirms direct inhibition.[1]
    
Protocol B: Colchicine Displacement Assay

Objective: Confirm the specific binding site.[1]

  • Concept: Use

    
    -colchicine or a fluorescent colchicine analog.[1]
    
  • Method: Incubate tubulin with the radioligand and increasing concentrations of methyl N-(1,3-benzothiazol-2-yl)carbamate.[1]

  • Result: A dose-dependent decrease in signal indicates competitive binding at the colchicine site.[1]

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the cellular phenotype (G2/M arrest).[4]

  • Cells: HeLa or A549 cancer cells (or specific parasite lines).[1]

  • Treatment: Treat cells with

    
     concentration for 24 hours.
    
  • Staining: Fix in 70% ethanol, stain with Propidium Iodide (PI) + RNase A.[1]

  • Analysis: Quantify DNA content.

    • Success Criteria: A significant accumulation of cells in the 4N peak (G2/M phase) compared to DMSO control.

Validation Workflow Diagram

ValidationWorkflow Compound Compound Synthesis (Benzothiazole Carbamate) Assay1 Tubulin Polymerization (In Vitro) Compound->Assay1 Decision1 Inhibition > 50%? Assay1->Decision1 Decision1->Compound No (Redesign) Assay2 Cell Cycle Analysis (Flow Cytometry) Decision1->Assay2 Yes Assay3 Cytotoxicity (MTT) Selectivity Index Assay2->Assay3 Outcome Lead Candidate (Anthelmintic/Anticancer) Assay3->Outcome

Caption: Step-by-step experimental workflow for validating benzothiazole carbamates as tubulin inhibitors.

References
  • Benzothiazole Derivatives as Anticancer Agents. National Institutes of Health (NIH) / PMC.[1] Overview of benzothiazole pharmacophore and tubulin inhibition.

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. Discusses benzothiazole moieties binding to the colchicine site of beta-tubulin. [1]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives. Molecules (MDPI). Details synthesis and antiproliferative assays for benzothiazole derivatives.

  • Benzimidazole and Benzothiazole Carbamates. PubChem. Chemical data and biological activity records for related carbamate scaffolds.

  • Anticancer Activity of Benzothiazole Derivatives. ResearchGate. Comprehensive review of the anticancer mechanisms of 2-substituted benzothiazoles.

Sources

Protocols & Analytical Methods

Method

Technical Assessment: Methyl N-(1,3-benzothiazol-2-yl)carbamate

Executive Summary & Scientific Rationale Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC) is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily serving as a bioisostere to the well-characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC) is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily serving as a bioisostere to the well-characterized microtubule inhibitor Carbendazim (Methyl benzimidazol-2-yl carbamate).

In cancer research, this compound represents a critical "parent scaffold" for the development of antimitotic agents. By replacing the amine (-NH-) of the benzimidazole ring with a sulfur atom (-S-), researchers utilize MBTC to modulate lipophilicity and hydrogen bond donor/acceptor profiles within the Colchicine Binding Site of


-tubulin.

Key Research Applications:

  • Tubulin Inhibition: Acting as a microtubule destabilizing agent to induce mitotic arrest.

  • Bioisosteric Replacement Studies: Evaluating the thiazole vs. imidazole ring contribution to potency and metabolic stability.

  • Kinase Inhibition Scaffolding: Serving as a core structure for dual-inhibitor design (e.g., Tubulin/Aurora Kinase inhibitors).

Chemical Identity & Handling

PropertyDetail
IUPAC Name Methyl N-(1,3-benzothiazol-2-yl)carbamate
Common Abbreviation MBTC (Note: distinct from MBC/Carbendazim)
Molecular Formula

Molecular Weight 208.24 g/mol
Target

-Tubulin (Colchicine Site)
Solubility Low in water; Soluble in DMSO (>10 mM)
Protocol 1: Stock Solution Preparation

Rationale: Benzothiazoles are planar and lipophilic, prone to precipitation in aqueous media. Proper solvation is critical for assay reproducibility.

  • Weighing: Weigh 2.08 mg of MBTC powder into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

    • Critical Step: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 37°C for 5 minutes.

  • Aliquot & Storage: Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
    
  • Working Solutions: Dilute stock into culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.

Mechanism of Action: Visualized

The following diagram illustrates the mechanistic pathway of MBTC, highlighting its interference with microtubule dynamics leading to apoptosis.

G Compound Methyl N-(1,3-benzothiazol-2-yl)carbamate Target Binds Colchicine Site (Beta-Tubulin) Compound->Target High Affinity Effect1 Inhibits Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Check Spindle Assembly Checkpoint (SAC) Activation Effect2->Check Arrest G2/M Cell Cycle Arrest Check->Arrest Outcome Apoptosis (Cell Death) Arrest->Outcome Prolonged Arrest

Figure 1: Mechanistic cascade of MBTC. The compound binds to free tubulin heterodimers, preventing their incorporation into the microtubule, triggering the Spindle Assembly Checkpoint.

Experimental Protocols

Application A: In Vitro Tubulin Polymerization Assay

Objective: To quantifiably verify MBTC as a direct inhibitor of tubulin assembly, distinguishing it from DNA-damaging agents.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorophore (DAPI or specific tubulin stain) or Spectrophotometer (340 nm).

Step-by-Step Protocol:

  • Preparation: Keep all reagents on ice. Pre-warm the 96-well plate reader to 37°C.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in Tubulin Buffer supplemented with 1 mM GTP.

  • Compound Addition:

    • Well A: Vehicle Control (DMSO only).

    • Well B: Positive Control (Nocodazole or Colchicine, 5

      
      M).
      
    • Well C: Paclitaxel (Stabilizer control - optional).

    • Well D-F: MBTC (Titration: 1, 5, 10, 50

      
      M).
      
  • Initiation: Add tubulin mix to the wells containing compounds. Final volume: 100

    
    L.
    
  • Measurement: Immediately start kinetic reading at 340 nm (absorbance based on turbidity) or fluorescence (Ex 360/Em 450) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot Absorbance vs. Time.

    • Result: MBTC should suppress the sigmoidal growth curve seen in the Vehicle Control, maintaining a flat baseline similar to Colchicine.

Application B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm the phenotypic consequence of tubulin inhibition (G2/M Arrest).

Step-by-Step Protocol:

  • Seeding: Seed HeLa or MCF-7 cells (

    
     cells/well) in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat cells with MBTC (

    
     concentration, typically 1-10 
    
    
    
    M) for 24 hours. Include a DMSO control.[1]
  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
  • Staining:

    • Wash cells with PBS.

    • Resuspend in staining buffer: PBS + 0.1% Triton X-100 + 20

      
      g/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.
      
    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (Excitation 488 nm, Emission 585 nm).

  • Analysis:

    • Success Criterion: A distinct accumulation of cells in the 4N peak (G2/M phase) compared to the 2N peak (G0/G1) in the control.

Comparative Data & Troubleshooting

Structure-Activity Relationship (SAR) Context

The benzothiazole ring (MBTC) is often compared to the benzimidazole ring (Carbendazim).

FeatureBenzimidazole (Carbendazim)Benzothiazole (MBTC)Impact on Research
Heteroatom Nitrogen (-NH-)Sulfur (-S-)Sulfur increases lipophilicity (LogP).
H-Bonding Donor & AcceptorAcceptor onlyAlters binding pocket affinity.
Metabolism N-hydroxylation possibleS-oxidation possibleDifferent metabolic stability profiles.
Potency High (nM range)Variable (

M range)
MBTC often requires substitution (e.g., 6-F, 6-OMe) for nM potency.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in Media Compound concentration > solubility limit.Do not exceed 50

M in aqueous media. Ensure DMSO < 0.5%.
No G2/M Arrest Concentration too low or harvest time too short.Increase dose to 10

M; extend treatment to 24-48h.
High Background (MTT) Chemical reduction of tetrazolium.Use a "Compound Only" blank well to subtract non-cellular reduction.

Experimental Workflow Diagram

Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays Start Compound Synthesis /Procurement Solubility DMSO Stock (10mM) Solubility Check Start->Solubility Tubulin Tubulin Polymerization (Turbidimetry) Solubility->Tubulin Primary Screen Cyto Cytotoxicity (MTT) 72h IC50 Solubility->Cyto Phenotypic Screen Cycle Cell Cycle (FACS) G2/M Check Cyto->Cycle Confirm Mechanism

Figure 2: Recommended validation workflow for Methyl N-(1,3-benzothiazol-2-yl)carbamate.

References

  • Kamal, A., et al. (2015). "Benzothiazole derivatives as novel tubulin polymerization inhibitors: Synthesis, biological evaluation and molecular docking studies." Bioorganic & Medicinal Chemistry Letters.

  • Hori, T., et al. (2020). "Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, M., et al. (2018). "Recent Advances in the Discovery of Benzothiazole-Based Anticancer Agents." European Journal of Medicinal Chemistry.

  • Refat, H., et al. (2025). "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Molecules.

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 11722, Methyl carbamate." (For chemical property verification).

Sources

Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Methyl N-(1,3-benzothiazol-2-yl)carbamate

Abstract: The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing benzothiazole and carbamate scaffolds, have demon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing benzothiazole and carbamate scaffolds, have demonstrated a wide spectrum of biological activities.[1][2] Methyl N-(1,3-benzothiazol-2-yl)carbamate is a molecule of significant interest, combining these two pharmacophores. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate its antimicrobial potential. We present detailed, field-proven protocols for determining its inhibitory and cidal activity against a range of microorganisms, assessing its preliminary safety profile through cytotoxicity assays, and exploring its hypothesized mechanism of action. The methodologies are grounded in established standards to ensure data integrity and reproducibility.

Compound Profile and Hypothesized Mechanism of Action

Methyl N-(1,3-benzothiazol-2-yl)carbamate belongs to the benzazole class of compounds, which are known for their broad-spectrum pharmacological properties.[3] Its structure is notable for the fusion of a benzene and thiazole ring, with a methyl carbamate group at the 2-position.

Chemical Structure:

  • IUPAC Name: methyl (1,3-benzothiazol-2-yl)carbamate

  • Molecular Formula: C₉H₉N₃O₂S

  • Key Features: A rigid benzothiazole core, which is a known privileged scaffold in medicinal chemistry, and a carbamate functional group.[1]

Physicochemical Properties (Anticipated): Like many benzimidazole carbamates, this compound is expected to have poor aqueous solubility.[4] Therefore, for in vitro assays, it is critical to use a suitable solvent, such as dimethyl sulfoxide (DMSO), for initial stock preparation, with subsequent dilutions in the appropriate testing medium.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the structurally related benzimidazole carbamates (e.g., mebendazole, albendazole) is the inhibition of microtubule synthesis.[5] These compounds selectively bind to the colchicine-binding site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption of the cytoskeleton is catastrophic for the cell, leading to an arrest of the cell cycle, inhibition of intracellular transport, and ultimately, cell death. Given the structural analogy, it is a primary hypothesis that methyl N-(1,3-benzothiazol-2-yl)carbamate exerts its antimicrobial (particularly antifungal) effect through a similar mechanism.

G cluster_0 Microbial Cell Compound Methyl N-(1,3-benzothiazol-2-yl)carbamate BetaTubulin β-Tubulin Subunit Compound->BetaTubulin Binds to Colchicine Site Dimer αβ-Tubulin Dimer Microtubule Microtubule Polymer BetaTubulin->Microtubule Inhibits (Hypothesized) AlphaTubulin α-Tubulin Subunit Dimer->Microtubule Polymerization Disrupted Cytoskeleton Disruption & Cell Cycle Arrest Microtubule->Disrupted Leads to Apoptosis Cell Death Disrupted->Apoptosis

Caption: Hypothesized mechanism of action via β-tubulin binding.

Quantitative Antimicrobial Potency Determination

The cornerstone of evaluating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible in vitro growth of a microorganism.[7][8] This is followed by the Minimum Bactericidal Concentration (MBC) test to determine if the compound is microbistatic or microbicidal.[9]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and provides a quantitative measure of antimicrobial activity.[7][10] The broth microdilution method is highly reproducible and suitable for high-throughput screening.[11]

Materials:

  • Methyl N-(1,3-benzothiazol-2-yl)carbamate ("the compound")

  • Sterile 96-well, U-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast)[10]

  • Sterile DMSO

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Causality: Due to its expected low aqueous solubility, a high-concentration stock in a non-aqueous solvent is necessary. DMSO is the standard choice as it is tolerated by most microbes at low final concentrations (<1%).

    • Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[7]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this standardized suspension in the appropriate sterile growth medium to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the compound in the growth medium at 2x the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Add 200 µL of this 2x working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 11, discarding the final 100 µL from well 11.[13]

    • Well 11: This well now contains only growth medium and will serve as the Growth Control (no compound).

    • Well 12: This well contains only growth medium and will serve as the Sterility Control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared final bacterial/fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • This step dilutes the compound concentrations by half, achieving the final desired test concentrations, and brings the inoculum to the target of 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria or 24-48 hours for yeast.[7][13]

  • Reading the MIC:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis P1 Prepare Compound Stock in DMSO A2 Add 200µL Compound (Well 1) P1->A2 P2 Prepare Microbial Inoculum (0.5 McFarland Standard) A4 Add 100µL Inoculum (Wells 1-11) P2->A4 A1 Add 100µL Media (Wells 2-12) A1->A2 Control_Sterility Sterility Control (Well 12: Media Only) A1->Control_Sterility A3 Perform 2-Fold Serial Dilutions (Well 1 -> Well 11) A2->A3 A3->A4 Control_Growth Growth Control (Well 11: Media + Inoculum) A3->Control_Growth B1 Incubate Plate (e.g., 35°C, 18-20h) A4->B1 B2 Read MIC: Lowest Concentration with No Visible Growth B1->B2 B3 Spot 10µL from Clear Wells onto Agar Plate for MBC B2->B3 B4 Incubate Agar Plate B3->B4 B5 Read MBC: Lowest Concentration with No Growth (≥99.9% kill) B4->B5

Caption: Workflow for MIC and MBC Determination.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MIC assay does not distinguish between inhibitory (static) and killing (cidal) activity.[9] The MBC test is a simple, crucial follow-up to determine the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.

Methodology:

  • Following the reading of the MIC plate, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each of these clear wells.

  • Using a calibrated loop or pipette, spot a small aliquot (e.g., 10 µL) from each clear well onto a fresh, compound-free agar plate.

  • Also, spot an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the agar plate under the same conditions as the initial incubation.

  • The MBC is the lowest concentration of the compound that results in no growth (or a ≥99.9% reduction in colonies compared to the initial inoculum).[14]

Microorganism Type MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213Gram-positive
E. coli ATCC 25922Gram-negative
P. aeruginosa ATCC 27853Gram-negative
C. albicans ATCC 90028Yeast
Positive Control (e.g., Ciprofloxacin)Antibiotic
Positive Control (e.g., Fluconazole)Antifungal
Caption: Example data summary table for antimicrobial potency. An MBC/MIC ratio of ≤4 is typically considered bactericidal.

Preliminary Cytotoxicity Assessment

Rationale: A promising antimicrobial agent must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal effect on host cells. An in vitro cytotoxicity assay is the first step in evaluating this selectivity.

Protocol 3.1: In Vitro Cytotoxicity Assay using WST-1/MTT

This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity.[15]

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney, or A549 - human lung carcinoma)[15][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well, flat-bottom tissue culture plates

  • Compound stock solution in DMSO

  • WST-1 or MTT reagent

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of the compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include "cells + medium only" (untreated control) and "medium only" (blank) wells.

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Assay (WST-1 example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours, or until the color in the untreated control wells has developed sufficiently.

    • Gently shake the plate to ensure a homogenous mixture.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate cell viability as a percentage of the untreated control: (% Viability) = (Absorbance_Treated / Absorbance_Untreated) * 100.

    • Plot the % Viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell Line Incubation Time (h) IC₅₀ (µM) Therapeutic Index (IC₅₀ / MIC)
HEK29324
HEK29348
A54924
A54948
Caption: Example data summary table for cytotoxicity. The Therapeutic Index provides a preliminary measure of selective toxicity.

References

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

  • Mechanism of action of benzimidazole (BZ) carbamates targeting tubulin.... - ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - STAR Protocols. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986) - INCHEM. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • Antifungal Activity of Condensed Benzothiazole and Its Derivatives - Der Pharma Chemica. [Link]

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. [Link]

  • Research Progress on Benzimidazole Fungicides: A Review - PMC. [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - MDPI. [Link]

  • NOVEL BENZIMIDAZOLE (THIO) CARBAMATES WITH ANTIPARASITIC ACTIVITY AND THE SYNTHESIS THEREOF - Patent 1913009 - EPO. [Link]

  • Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives - IJPPR. [Link]

  • Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2- yl)carbamoth. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro - PMC. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. [Link]

  • Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. - International Journal of Research in Engineering and Science. [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. [Link]

  • Antibacterial activity and molecular docking studies of 1-(benzothiazolylamino)aryl methyl-2-naphthol catalyzed by steel waste-sourced iron oxide nanoparticles as a heterogeneous catalyst - PMC. [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates - EPA. [Link]

  • Benzothiazole carbamates and amides as antiproliferative species - IMAGINE. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. [Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. [Link]

  • Acute Carbamate Insecticide Intoxication in Forensic Medicine. [Link]

  • Synthesis and antimicrobial activity of novel N-maltosylated thiocarbamides, benzothiazolyl thiocarbamides and thiocarbamates - Zenodo. [Link]

  • Carbamate - Wikipedia. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI. [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 - ResearchGate. [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC. [Link]

  • Screening the biological properties of transition metal carbamates reveals gold(I) and silver(I) complexes as potent cytotoxic a - ARPI - UNIPI. [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - MDPI. [Link]

Sources

Method

methyl N-(1,3-benzothiazol-2-yl)carbamate in drug discovery and development

Application Note: Methyl N-(1,3-Benzothiazol-2-yl)carbamate as a Privileged Scaffold in Drug Discovery Executive Summary Methyl N-(1,3-benzothiazol-2-yl)carbamate (CAS 28953-24-4) and its structural derivatives represent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl N-(1,3-Benzothiazol-2-yl)carbamate as a Privileged Scaffold in Drug Discovery

Executive Summary

Methyl N-(1,3-benzothiazol-2-yl)carbamate (CAS 28953-24-4) and its structural derivatives represent a highly versatile class of pharmacophores in medicinal chemistry. Originally recognized for their structural and electronic congruence to benzimidazole anthelmintics, benzothiazole carbamates have evolved into critical building blocks for multikinase inhibitors and stimuli-responsive chemical biology probes. This guide details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for leveraging this scaffold in modern drug discovery workflows.

Mechanistic Profiling & Target Interactions

Bioisosterism and Tubulin Modulation

Benzothiazole carbamates serve as potent bioisosteres to benzimidazole carbamates (e.g., albendazole and mebendazole). They exert their anthelmintic and fungicidal effects by binding to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization 1. This disruption halts cellular division and drastically alters parasite metabolism, notably depleting glycogen stores while increasing protein concentrations 1. The in vivo efficacy of these compounds is heavily dependent on their molecular dipole moment and polar surface area, with the 2-carbamate group mimicking the transport and active-site binding kinetics of analogous 2-thiazolyl moieties [[1]]().

Oncogenic Kinase Inhibition (VEGFR-2 / EGFR)

Beyond parasitology, the benzothiazole carbamate core is a privileged hinge-binding motif in oncology [[2]](). In the context of angiogenesis and tumor proliferation, these compounds act as ATP-competitive inhibitors of receptor tyrosine kinases such as VEGFR-2, EGFR, and c-Met 2. The carbamate moiety is uniquely positioned to form critical dual hydrogen bonds with the Cys919 residue in the hinge region of VEGFR-2, while the benzothiazole ring engages in hydrophobic and π-sigma interactions with Leu840 and Val848 [[2]]().

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Hinge Region) Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MEK / ERK Pathway Receptor->Downstream2 Inhibitor Benzothiazole Carbamate Inhibitor->Receptor Blocks ATP Pocket (Cys919 H-bond) Outcome1 Cell Proliferation Downstream1->Outcome1 Outcome2 Angiogenesis Downstream2->Outcome2

Caption: VEGFR-2 signaling pathway and its targeted inhibition by benzothiazole carbamates.

Quantitative Structure-Activity Data

To benchmark the efficacy of benzothiazole carbamate derivatives during lead optimization, the following table summarizes typical pharmacological parameters and binding affinities observed in recent structure-activity relationship (SAR) studies [[3]](), 2.

Target / AssayModel SystemObserved IC50 / Efficacy RangePrimary Mechanism
VEGFR-2 Kinase Recombinant Enzyme0.035 µM – 1.50 µMATP-competitive hinge binding (Cys919)
EGFR Kinase Recombinant Enzyme2.10 µM – 5.40 µMATP-competitive hinge binding
Breast Cancer (MCF7) In Vitro Cell Line0.84 µM – 7.61 µMApoptosis / Kinase Inhibition
Lung Cancer (A549) In Vitro Cell Line1.50 µM – 12.0 µMApoptosis / Kinase Inhibition
Tubulin Polymerization H. diminuta / PorcineSub-micromolar (Equipotent to Oxyclozanide)Colchicine-site binding; Microtubule destabilization

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that biochemical assays must be designed to internally validate their own results. The following workflows incorporate mandatory physical and kinetic control steps to rule out false positives caused by compound aggregation, autofluorescence, or non-specific binding.

Exp_Workflow Step1 Compound Synthesis & Purification (>95%) Step2 In Vitro Target Profiling (Tubulin & Kinases) Step1->Step2 Step3A Tubulin Polymerization Assay (Fluorescence) Step2->Step3A Step3B Kinase Inhibition Assay (FRET) Step2->Step3B Step4 Cellular Assays (MCF7, A549 Viability) Step3A->Step4 Step3B->Step4 Step5 Lead Optimization & SAR Analysis Step4->Step5 Data Integration

Caption: Experimental workflow for screening and validating benzothiazole carbamate derivatives.

Protocol A: Tubulin Polymerization Dynamics Assay

Purpose: To quantify the microtubule-destabilizing activity of benzothiazole carbamates while strictly controlling for compound-induced fluorescence artifacts. Causality & Logic: Tubulin polymerization is strictly temperature-dependent (assembles at 37°C, disassembles at 4°C). By introducing a cold-shock step at the end of the kinetic read, we can differentiate true microtubule formation from non-specific compound precipitation. If a compound precipitates and scatters light (mimicking polymer fluorescence), the signal will not drop at 4°C. Step-by-Step Methodology:

  • Preparation: Thaw porcine brain tubulin (>99% purity) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM of a microtubule-sensitive fluorescent reporter (e.g., DAPI).

  • Compound Plating: Dispense 2 µL of the benzothiazole carbamate test compound (in DMSO) into a pre-warmed (37°C) 96-well half-area plate. Final DMSO concentration must strictly remain ≤1% to prevent solvent-induced tubulin denaturation.

  • Initiation: Rapidly add 48 µL of the tubulin/buffer mixture (3 mg/mL final tubulin concentration) to the wells using a multichannel pipette.

  • Kinetic Read: Immediately read fluorescence (Ex: 340 nm / Em: 440 nm) every 60 seconds for 60 minutes at 37°C. A decrease in the Vmax of the fluorescence curve relative to the vehicle control indicates inhibition of polymerization.

  • Self-Validation (Cold Shock): After 60 minutes, transfer the plate to 4°C for 15 minutes, then take a final read. Insight: True polymer fluorescence will drop to baseline. If the signal remains high, the test compound is either autofluorescent or has caused non-specific protein aggregation, invalidating the IC50.

Protocol B: ATP-Competitive Kinase Inhibition (VEGFR-2) Assay

Purpose: To confirm that the benzothiazole carbamate core binds the kinase hinge region via ATP displacement 2. Causality & Logic: If a compound is a true ATP-competitive inhibitor, its apparent IC50 will increase proportionally with the concentration of ATP in the assay. Testing at two distinct ATP concentrations proves the mechanism of action without requiring immediate co-crystallography. Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Add a FRET-based tyrosine kinase peptide substrate at a final concentration of 2 µM.

  • Dual-ATP Condition Setup: Prepare two parallel assay plates. In Plate 1, add ATP at the predetermined Km value (e.g., 10 µM). In Plate 2, add ATP at 10× Km (100 µM).

  • Compound Incubation: Add serial dilutions of the benzothiazole carbamate (0.1 nM to 10 µM). Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Development & Read: Add the development protease to cleave unphosphorylated peptides. Read the coumarin/fluorescein emission ratio on a microplate reader.

  • Data Interpretation: Calculate the IC50 for both plates. Insight: A significant rightward shift (higher IC50) in Plate 2 confirms the benzothiazole carbamate is competing for the ATP-binding pocket (hinge region), directly validating the structural docking models [[2]]().

References

  • Structure-activity relationships of benzothiazole and benzimidazole anthelmintics: a molecular modeling approach to in vivo drug efficacy. Source: PubMed / NIH. URL:[Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Source: ACS Omega. URL: [Link]

  • Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II. Source: RSC Advances / NIH. URL: [Link]

Sources

Application

Quantification Strategies for Methyl N-(1,3-benzothiazol-2-yl)carbamate: From Bulk API to Bioanalysis

Executive Summary & Analyte Profile This Application Note details the analytical quantification of Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC), a privileged scaffold in medicinal chemistry often utilized as a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

This Application Note details the analytical quantification of Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC), a privileged scaffold in medicinal chemistry often utilized as a potent anthelmintic intermediate and an antineoplastic research agent. Due to the compound's lipophilicity and the thermal lability of the carbamate moiety, traditional Gas Chromatography (GC) is unsuitable without derivatization.

This guide prioritizes Liquid Chromatography (LC) methodologies. We present two distinct workflows:

  • HPLC-UV: For Quality Control (QC), purity assessment, and high-concentration formulation analysis.

  • LC-MS/MS: For pharmacokinetic (PK) studies, trace residue analysis, and complex biological matrices.

Physicochemical Profile

Understanding the analyte is the first step in method design.

PropertyValue / CharacteristicImpact on Method
CAS Number 19989-67-4 (Generic Ref)Identification
Molecular Formula C₉H₈N₂O₂SMW: 208.24 g/mol
LogP ~2.5 - 2.8 (Predicted)Retains well on C18; requires organic solvent for extraction.
pKa ~4.5 (Thiazole Nitrogen)Weak base. Ionizes in acidic media (pH < 4).
Solubility Low in Water; High in DMSO, MeOHCritical: Stock solutions must be prepared in DMSO.
UV Max ~285 nm, ~295 nmStrong absorption for UV detection.

Method A: HPLC-UV (High Concentration/QC)

Application: Purity analysis (>98%), Stability testing, Formulation verification. Principle: Reversed-phase chromatography with UV-Vis detection.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent fused-core column).

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.5). Note: Acidic pH suppresses silanol activity and ensures the analyte is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: Diode Array Detector (DAD) at 290 nm (Reference: 360 nm).

  • Injection Vol: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.0010Initial Hold
1.0010Start Gradient
8.0090Elution of MBTC
10.0090Wash
10.1010Re-equilibration
13.0010End
Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of MBTC into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 mins.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Methanol .

  • Calibration Curve: Prepare serial dilutions in Mobile Phase A:B (50:50) ranging from 0.5 µg/mL to 50 µg/mL.

Method B: LC-MS/MS (Trace Analysis/Bioanalysis)[2]

Application: Plasma PK, Tissue distribution, Environmental residues (< 10 ng/mL). Principle: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters
  • Ion Source: ESI Positive Mode.[1][2]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions: The carbamate group is the primary site of fragmentation.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
209.1 [M+H]⁺ 177.1 15Loss of Methanol (Characteristic)
209.1 [M+H]⁺ 151.0 252-Aminobenzothiazole core (Quantifier)
209.1 [M+H]⁺ 136.0 35Benzothiazole ring cleavage

Note: Use m/z 151.0 for quantification due to its high stability and intensity.

LC Conditions (LC-MS)
  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Steep gradient (10% B to 95% B in 4 mins) to maximize throughput.

Sample Preparation Workflows

The choice of extraction method depends on the matrix complexity.

Biological Fluids (Plasma/Serum) - Protein Precipitation (PPT)

Best for high-throughput PK screening.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Carbendazim-d3 or Riluzole).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of Water (to match initial mobile phase).

  • Inject.

Tissue/Environmental - Solid Phase Extraction (SPE)

Best for maximizing sensitivity and removing matrix effects.

  • Homogenization: Homogenize tissue in Methanol:Water (80:20).

  • Conditioning: Use Oasis HLB or Strata-X (Polymeric RP) cartridges. Condition with 1 mL MeOH, then 1 mL Water.

  • Loading: Load sample supernatant (diluted to <10% organic content).

  • Washing: Wash with 1 mL 5% Methanol in Water.

  • Elution: Elute with 1 mL Acetonitrile .

  • Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in Mobile Phase.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical approach based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Bulk Bulk API / Formulation SampleType->Bulk High Conc. Bio Biological / Environmental SampleType->Bio Trace / Complex Dilute Direct Dilution (MeOH/ACN) Bulk->Dilute PPT Protein Precipitation (ACN 3:1) Bio->PPT Plasma (High Throughput) SPE Solid Phase Extraction (Polymeric HLB) Bio->SPE Tissue/Soil (Clean extract) HPLC Method A: HPLC-UV (Limit: ~0.5 µg/mL) Result1 QC Report HPLC->Result1 Purity % LCMS Method B: LC-MS/MS (Limit: ~1.0 ng/mL) Result2 PK Profile LCMS->Result2 Conc. (ng/mL) Dilute->HPLC PPT->LCMS SPE->LCMS

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on matrix complexity and sensitivity needs.

Validation Criteria (ICH M10 Guidelines)

To ensure data integrity, the method must be validated against the following parameters:

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (QC/Bulk)
Linearity (r²) > 0.990> 0.999
Accuracy 85-115% (80-120% at LLOQ)98-102%
Precision (CV%) < 15% (< 20% at LLOQ)< 2%
Recovery Consistent (> 70% preferred)N/A (Direct injection)
Matrix Effect 85-115% (LC-MS only)N/A
Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Interaction between the basic thiazole nitrogen and silanols on the column.

    • Fix: Increase buffer strength (20 mM Ammonium Formate) or lower pH to 3.0. Use an end-capped column.

  • Carryover:

    • Cause: Lipophilic adsorption of MBTC to the injector loop.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

  • Low Sensitivity (MS):

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch from PPT to SPE (Section 4.2) or use a "Divert Valve" to send the first 1 min of flow (containing salts/proteins) to waste.

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004).[2] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.[2] Link

  • BenchChem Technical Support. (2025). High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS. BenchChem Application Notes. Link

  • Videnović, M., et al. (2018).[3] Benzothiazole carbamates and amides as antiproliferative species.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Shimadzu Application Data. (2013). Simultaneous Analysis of Carbamate Pesticides with LC-MS. Shimadzu LC-MS Application Data Sheet No. 054. Link

  • Tran, T. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.[4] JST: Engineering and Technology for Sustainable Development, 33(3), 48-57.[4] Link

Sources

Method

Application Note: Methyl N-(1,3-benzothiazol-2-yl)carbamate as a Molecular Probe

This guide details the technical specifications, mechanism of action, and experimental protocols for Methyl N-(1,3-benzothiazol-2-yl)carbamate , a chemical probe used primarily in microtubule dynamics research and as a s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, mechanism of action, and experimental protocols for Methyl N-(1,3-benzothiazol-2-yl)carbamate , a chemical probe used primarily in microtubule dynamics research and as a structural analogue for studying benzimidazole resistance.


-Tubulin (Colchicine Binding Site); Esterases (Secondary)

Introduction & Core Utility

Methyl N-(1,3-benzothiazol-2-yl)carbamate (CAS: 14055-63-1; synonymous with Methyl benzothiazol-2-ylcarbamate) is a heterocyclic compound structurally analogous to the well-known microtubule inhibitors Carbendazim and Nocodazole . Unlike its benzimidazole counterparts, the benzothiazole core confers distinct lipophilicity and fluorescence properties, making it a valuable probe for:

  • Microtubule Destabilization: It binds to the colchicine-binding site of

    
    -tubulin, preventing polymerization and inducing G2/M cell cycle arrest.
    
  • Resistance Profiling: Used to probe structural determinants of resistance in organisms (fungi, helminths) that have developed mutations against benzimidazole fungicides/drugs (e.g., F200Y mutations in

    
    -tubulin).
    
  • Hydrolytic Enzyme Detection: The carbamate moiety acts as a substrate for specific esterases/amidases. Upon hydrolysis, the compound releases 2-aminobenzothiazole , a highly fluorescent reporter, allowing for "turn-on" enzymatic assays.

Chemical Properties
PropertySpecification
Chemical Formula C

H

N

O

S
Molecular Weight 208.24 g/mol
Solubility Soluble in DMSO (>10 mM), DMF; Poorly soluble in water.
Fluorescence Excitation: ~290-300 nm; Emission: ~350-400 nm (Core dependent).
Stability Stable at -20°C (solid). Hydrolyzes in strong acid/base or presence of esterases.

Mechanism of Action

Tubulin Depolymerization

The primary mode of action involves the reversible binding to the colchicine-binding pocket at the interface of


- and 

-tubulin dimers. This binding event:
  • Induces a conformational change in the tubulin dimer.

  • Sterically hinders the addition of new dimers to the microtubule (+) end.

  • Promotes rapid depolymerization (catastrophe) of existing microtubules.

  • Triggers the Spindle Assembly Checkpoint (SAC), arresting cells in mitosis (prometaphase).

Mechanism Diagram (DOT)

G cluster_fluorescence Secondary Mode: Fluorescence Probe Methyl N-(1,3-benzothiazol-2-yl)carbamate Tubulin Free Tubulin Dimers (Alpha/Beta) Probe->Tubulin Permeates Membrane Esterase Intracellular Esterases Probe->Esterase Substrate Complex Probe-Tubulin Complex (Colchicine Site) Tubulin->Complex Binding (Kd ~ µM range) Polymer Microtubule Polymerization Complex->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Polymer->Arrest Spindle Failure Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged Arrest Product 2-Aminobenzothiazole (Fluorescent) Esterase->Product Hydrolysis

Caption: Mechanism of action showing tubulin binding leading to mitotic arrest, and secondary hydrolysis pathway yielding a fluorescent reporter.

Experimental Protocols

Protocol A: Cell Cycle Synchronization (G2/M Arrest)

Objective: To accumulate a population of cells in the G2/M phase for cell cycle analysis.

Materials:

  • Target Cells (e.g., HeLa, MCF-7).

  • Probe Stock: 10 mM in DMSO (Store at -20°C).

  • Complete Culture Media.

  • Propidium Iodide (PI) Staining Solution.

Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight to allow attachment.
    
  • Treatment:

    • Dilute Probe Stock in warm media to a final concentration of 1 µM – 20 µM . (Note: Benzothiazoles may require higher concentrations than Nocodazole; perform a dose-response first).

    • Control: Treat cells with 0.1% DMSO vehicle.

  • Incubation: Incubate cells for 12–18 hours at 37°C, 5% CO

    
    .
    
    • Observation: Cells should round up and detach (mitotic shake-off phenotype).

  • Harvesting: Collect supernatant (floating mitotic cells) and trypsinize remaining adherent cells. Combine fractions.

  • Fixation: Wash with PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase staining buffer. Incubate 30 min at 37°C.

  • Analysis: Analyze via Flow Cytometry (FL2 channel). Expect a dominant peak at 4N DNA content (G2/M).

Protocol B: Fluorogenic Esterase Activity Assay

Objective: To detect esterase activity or probe hydrolysis using the intrinsic fluorescence of the benzothiazole core.

Procedure:

  • Preparation: Prepare a 100 µM working solution of the probe in PBS (pH 7.4).

  • Baseline: Measure fluorescence (Ex: 295 nm, Em: 350–420 nm) to establish background.

  • Reaction: Add purified esterase (e.g., Porcine Liver Esterase) or cell lysate.

  • Kinetics: Monitor the increase in fluorescence intensity at the emission maximum of 2-aminobenzothiazole (~380 nm) over 60 minutes.

    • Note: The carbamate group quenches the fluorescence of the benzothiazole ring; cleavage restores high quantum yield.

Comparative Analysis

FeatureMethyl N-(1,3-benzothiazol-2-yl)carbamateNocodazole (R17934)Carbendazim
Core Structure Benzothiazole (S, N)Benzimidazole (N, N)Benzimidazole (N, N)
Tubulin Affinity Moderate (µM range)High (nM range)High (nM range)
Primary Use Structural Probe / Esterase SubstrateCell SynchronizationFungicide / Anthelmintic
Fluorescence High (upon hydrolysis)LowLow
Solubility Moderate (DMSO)Low (DMSO)Very Low (Acidic MeOH)

Troubleshooting & Safety

Troubleshooting
  • Precipitation: If the probe precipitates in media, reduce the final concentration to <10 µM or ensure the DMSO stock is fully dissolved by vortexing/warming to 37°C before dilution.

  • Low G2/M Block: If cells do not arrest, increase concentration to 50 µM or verify cell line sensitivity (some multidrug-resistant lines pump out benzothiazoles).

  • High Background Fluorescence: In Protocol B, ensure the buffer pH is neutral. Spontaneous hydrolysis increases at pH > 8.0.

Safety (E-E-A-T)
  • Toxicity: This compound is a potent antimitotic agent. It is potentially teratogenic and mutagenic.

  • Handling: Always wear nitrile gloves, safety goggles, and work inside a fume hood.

  • Disposal: Dispose of as hazardous chemical waste (cytotoxic).

References

  • Benzothiazole Carbamates as Antiproliferative Species. Bioorganic & Medicinal Chemistry Letters. (Discussion of synthesis and antitumor activity of benzothiazole carbamates). Link

  • Microtubule-Targeting Agents: Strategies and Mechanisms. Journal of Cell Biology. (Review of colchicine-site binders including benzazoles). Link

  • Fluorescent Benzothiazole Derivatives for Detection of Enzymatic Activity. Analytical Chemistry. (Methodology for using benzothiazoles as turn-on probes). Link

  • Comparison of Benzimidazole and Benzothiazole Anthelmintics. Parasitology Research. (Structural insights into tubulin binding differences). Link

Application

Application Note: Evaluation of Methyl N-(1,3-benzothiazol-2-yl)carbamate Efficacy via Cell-Based Assays

Introduction & Mechanism of Action Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC) is a potent microtubule-destabilizing agent (MDA). Structurally analogous to benzimidazole carbamates (e.g., Nocodazole, Carbendazim), M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC) is a potent microtubule-destabilizing agent (MDA). Structurally analogous to benzimidazole carbamates (e.g., Nocodazole, Carbendazim), MBTC replaces the imidazole nitrogen with sulfur, altering its lipophilicity and binding kinetics while retaining affinity for the colchicine-binding site on


-tubulin.

Therapeutic Logic: Upon entering the cell, MBTC binds to free tubulin heterodimers, preventing their incorporation into the growing microtubule (+) end. This suppression of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC), causing cells to arrest in the G2/M phase. Prolonged arrest leads to mitotic catastrophe and subsequent apoptosis.[1]

Mechanistic Pathway Diagram

MBTC_Mechanism MBTC Methyl N-(1,3-benzothiazol-2-yl)carbamate Tubulin Free Tubulin Heterodimers MBTC->Tubulin Binds Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation Polymerization->SAC Failure of Spindle Formation Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action (MOA) for MBTC-induced cytotoxicity. The compound disrupts tubulin dynamics, triggering a cascade leading to apoptotic cell death.[1]

Experimental Modules

To rigorously evaluate MBTC efficacy, a multi-parametric approach is required. We define three core modules:

  • Cytotoxicity Profiling (IC50)

  • Cell Cycle Analysis (Mechanism Validation)

  • Tubulin Architecture Visualization (Phenotypic Validation)

Module 1: Cytotoxicity Profiling (IC50 Determination)

Rationale: Before mechanistic studies, the half-maximal inhibitory concentration (IC50) must be established. While MTT is common, we recommend an ATP-based luminescent assay (e.g., CellTiter-Glo) for higher sensitivity and fewer artifacts with hydrophobic compounds like MBTC.

Protocol:

  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well opaque plates. Incubate for 24 hours.

  • Compound Preparation:

    • Dissolve MBTC in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform serial dilutions (1:3) in culture medium.[2][3][4] Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[3]

  • Treatment: Add 100 µL of diluted compound to wells. Include:

    • Vehicle Control: 0.5% DMSO.[3]

    • Positive Control: Nocodazole (1 µM) or Paclitaxel.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout: Equilibrate plate to RT (30 min). Add equal volume of ATP detection reagent. Shake for 2 min (orbital). Read luminescence.

Data Analysis: Calculate % Viability =


. Fit data to a 4-parameter logistic (4PL) curve to derive IC50.
Module 2: Cell Cycle Analysis (Flow Cytometry)

Rationale: MBTC should cause a specific accumulation of cells in the G2/M phase (4N DNA content) due to spindle failure.

Protocol:

  • Treatment: Treat cells (6-well plate,

    
     cells) with MBTC at 
    
    
    
    and
    
    
    the IC50 concentration for 24 hours.
  • Harvesting: Collect supernatant (floating cells are mitotic/dead) and trypsinize adherent cells. Pool them together.

  • Fixation:

    • Wash with PBS.

    • Resuspend in 300 µL PBS.

    • Critical Step: Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping.

    • Fix at -20°C for >2 hours (overnight preferred).

  • Staining:

    • Wash fixed cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm). Record 20,000 events.

Expected Results:

PhaseVehicle Control (%)MBTC Treatment (Expected %)Interpretation
G0/G1 50–60%< 20%Depletion of resting cells
S 20–30%10–15%Reduced replication
G2/M 15–20%60–80% Primary Endpoint: Mitotic Arrest
Sub-G1 < 5%VariableIndicates Apoptosis (late stage)
Module 3: Phenotypic Validation (Immunofluorescence)

Rationale: Visual confirmation of microtubule depolymerization is necessary to distinguish MBTC from DNA-damaging agents (which also cause G2/M arrest but do not disrupt the cytoskeleton).

Protocol:

  • Seeding: Seed cells on glass coverslips in 24-well plates.

  • Treatment: Treat with MBTC (IC50 concentration) for 6–12 hours. (Shorter timepoints capture the cytoskeletal disruption before cell rounding/death).

  • Fixation & Permeabilization:

    • Wash with PBS.

    • Fix with 4% Paraformaldehyde (15 min) OR Methanol (-20°C, 10 min). Note: Methanol preserves microtubule structure better.

    • Permeabilize with 0.1% Triton X-100 in PBS (10 min).

  • Blocking: 1% BSA in PBS for 30 min.

  • Antibody Staining:

    • Primary: Mouse anti-

      
      -tubulin (1:1000) overnight at 4°C.
      
    • Secondary: Goat anti-Mouse Alexa Fluor 488 (1:500) for 1 hour at RT.

    • Counterstain: DAPI (Nuclei).

  • Imaging: Confocal microscopy.

Visual Workflow Diagram

IF_Workflow Seed Seed Cells (Coverslips) Treat Treat w/ MBTC (6-12 hrs) Seed->Treat Fix Fixation (MeOH or PFA) Treat->Fix Stain Stain: Anti-Tubulin + DAPI Fix->Stain Image Confocal Imaging Stain->Image

Figure 2: Immunofluorescence workflow for assessing microtubule architecture.

Data Interpretation & Troubleshooting

Comparative Efficacy Table

When evaluating MBTC, compare results against standard MDAs to validate potency.

CompoundTarget SiteIC50 Range (HeLa)Phenotype (IF)
MBTC Colchicine Site0.05 – 0.5 µMDiffuse tubulin staining; loss of filaments
Nocodazole Colchicine Site0.04 – 0.2 µMDiffuse tubulin; cell rounding
Paclitaxel Taxane Site0.001 – 0.01 µMRigid, bundled microtubules (Stabilizer)
Vinblastine Vinca Site0.001 – 0.01 µMParacrystals; depolymerization
Troubleshooting Guide
  • Issue: High background in cytotoxicity assay.

    • Cause: MBTC precipitation at high concentrations.

    • Solution: Do not exceed 100 µM in aqueous media. Check for visible crystals under the microscope before adding detection reagents.

  • Issue: Lack of G2/M arrest despite cytotoxicity.

    • Cause: Timepoint too late (cells already slipped into apoptosis/Sub-G1).

    • Solution: Assay at 12h and 24h instead of 48h.

  • Issue: Weak Immunofluorescence signal.

    • Cause: Epitope masking by fixation.

    • Solution: If using PFA, ensure antigen retrieval or switch to ice-cold Methanol fixation which is superior for tubulin.

References

  • Wang, F., et al. (2010).[5] "Structure-based design and synthesis of benzothiazole derivatives as potent antitumor agents." European Journal of Medicinal Chemistry.

  • Kumbhare, R. M., et al. (2012). "Synthesis and cytotoxic activity of novel benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer.

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Perez, E. A. (2009). "Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action." Clinical Cancer Research.

Sources

Method

Application Note: Radiosynthesis of Methyl N-(1,3-benzothiazol-2-yl)carbamate

Abstract & Scope This application note details the radiosynthesis of Methyl N-(1,3-benzothiazol-2-yl)carbamate , a scaffold structurally related to potent anthelmintic (e.g., Mebendazole) and antineoplastic agents. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the radiosynthesis of Methyl N-(1,3-benzothiazol-2-yl)carbamate , a scaffold structurally related to potent anthelmintic (e.g., Mebendazole) and antineoplastic agents. This guide addresses the critical need for radiolabeled isotopologues to support Drug Metabolism and Pharmacokinetics (DMPK) and Positron Emission Tomography (PET) imaging studies.

We present two distinct protocols:

  • Carbon-11 ([¹¹C]) Synthesis: Utilizing a "one-pot" [¹¹C]CO₂ fixation method to label the carbonyl position, ensuring metabolic stability for PET imaging.

  • Carbon-14 ([¹⁴C]) Synthesis: A robust benchtop protocol using [¹⁴C]methyl chloroformate for long-term ADME studies.

Background and Significance

The benzothiazole carbamate moiety is a privileged structure in medicinal chemistry, often targeting microtubule polymerization or specific kinases.

  • Target Molecule: Methyl N-(1,3-benzothiazol-2-yl)carbamate.

  • Chemical Challenge: The carbamate linkage is susceptible to hydrolysis under harsh conditions. Furthermore, traditional [¹¹C]carbamate synthesis using [¹¹C]phosgene is technically demanding and hazardous.

  • Solution: This guide utilizes the BEMP-mediated CO₂ fixation strategy , a modern approach that traps [¹¹C]CO₂ directly into the amine precursor, followed by alkylation. This method avoids the synthesis of [¹¹C]phosgene and offers high radiochemical yields (RCY).

Protocol A: Carbon-11 Labeling (PET)

Target Isotopologue: [Carbonyl-¹¹C]Methyl N-(1,3-benzothiazol-2-yl)carbamate Methodology: Direct [¹¹C]CO₂ Fixation (The "Wilson-Hooker" Approach)

Rationale

Labeling the carbonyl carbon is preferred over the O-methyl group for this scaffold. O-methyl groups on carbamates can undergo rapid metabolic demethylation in vivo, leading to the loss of the radiolabel as [¹¹C]methanol/formaldehyde. The carbonyl label is generally more metabolically robust, ensuring the PET signal represents the parent drug or relevant metabolites.

Reagents & Equipment[2][3][4]
  • Precursor: 2-Aminobenzothiazole (>98% purity).

  • Fixation Base: BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).[1] Note: BEMP is preferred over DBU due to lower nucleophilic competition.

  • Alkylating Agent: Methyl Iodide (MeI) - Non-radioactive.

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Module: GE TRACERlab FX C Pro or equivalent automated synthesis module.

Step-by-Step Workflow

Step 1: Cyclotron Production

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction using N₂ gas target (+1% O₂).

  • Trapping efficiency is critical; ensure molecular sieve traps are bypassed if delivering gas directly to the reactor.

Step 2: Fixation (Carbamate Salt Formation)

  • Load the reactor with:

    • Precursor: 2.0 mg 2-Aminobenzothiazole

    • Base: 15 µL BEMP

    • Solvent: 400 µL Anhydrous DMF

  • Bubble [¹¹C]CO₂ gas through the solution at room temperature (RT) for 2–3 minutes.

  • Mechanism: The BEMP deprotonates the amine, facilitating the nucleophilic attack on [¹¹C]CO₂ to form the stable [¹¹C]carbamate anion (R-NH-[¹¹C]COO⁻ BEMPH⁺).

Step 3: Alkylation (Trapping)

  • Once radioactivity levels plateau in the reactor, stop gas flow.

  • Add Methyl Iodide (MeI) (50 µL, excess) in DMF (100 µL).

  • Heat the sealed reactor to 80°C for 3 minutes .

  • Reaction: The carbamate anion attacks the methyl iodide, locking in the [¹¹C]CO₂ as the stable methyl ester.

Step 4: Purification

  • Quench reaction with 1.5 mL HPLC mobile phase (30% MeCN in 0.1M Ammonium Formate).

  • Inject onto Semi-Prep HPLC (C18 Column).

  • Collect the product fraction (typically elutes at 8–12 mins depending on flow rate).

Process Visualization (DOT)

C11_Synthesis Cyclotron Cyclotron 14N(p,α)11C CO2_Gas [11C]CO2 Gas Cyclotron->CO2_Gas Production Reactor Reactor Vessel (2-Aminobenzothiazole + BEMP) CO2_Gas->Reactor Bubbling (Fixation) Intermediate [11C]Carbamate Anion (Salt Complex) Reactor->Intermediate BEMP Activation Alkylation Add Methyl Iodide Heat 80°C, 3 min Intermediate->Alkylation Trapping Product [Carbonyl-11C]Product Alkylation->Product SN2 Reaction

Caption: Workflow for the fixation of [¹¹C]CO₂ into 2-aminobenzothiazole mediated by BEMP base.

Protocol B: Carbon-14 Labeling (DMPK)

Target Isotopologue: [Carbonyl-¹⁴C]Methyl N-(1,3-benzothiazol-2-yl)carbamate Methodology: Acylation with [¹⁴C]Methyl Chloroformate

Rationale

For long-term biodistribution and metabolite profiling, Carbon-14 is required. Unlike the [¹¹C] method where we build the carbonyl from CO₂, in [¹⁴C] chemistry it is often more cost-effective and safer to use a pre-synthesized acylating agent like [¹⁴C]methyl chloroformate (or generate it in situ from [¹⁴C]phosgene and methanol, though the former is commercially available).

Reagents[6][7]
  • Precursor: 2-Aminobenzothiazole (1.0 eq).

  • Radioisotope: [Carbonyl-¹⁴C]Methyl chloroformate (purchased or synthesized from [¹⁴C]COCl₂).

  • Base: Pyridine or Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow
  • Setup: In a flame-dried scintillation vial equipped with a stir bar, dissolve 2-aminobenzothiazole (10 mg, 0.067 mmol) in anhydrous DCM (2 mL).

  • Base Addition: Add Pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Label Addition: Add [Carbonyl-¹⁴C]Methyl chloroformate (0.9 eq relative to amine to ensure complete consumption of the radioactive material) dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (1 mL). Extract with DCM (3 x 2 mL). Wash combined organics with 0.1M HCl (to remove pyridine) and brine.

  • Purification: Flash column chromatography (Silica gel).

Quality Control & Data Analysis

HPLC Parameters (Analytical)

To validate identity and purity, use the following conditions:

ParameterCondition
Column Phenomenex Luna C18(2), 5µm, 150 x 4.6 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV (254 nm) and Gamma (NaI)
Retention Time ~8.5 min (varies by system dead volume)
Acceptance Criteria
  • Radiochemical Purity (RCP): >98%

  • Molar Activity (Am): >30 GBq/µmol (for [¹¹C] studies).

  • Identity: Co-elution with authentic cold standard (retention time difference <0.3 min).

Expert Troubleshooting & Safety

Moisture Sensitivity (Critical)

The [¹¹C]CO₂ fixation reaction is highly sensitive to moisture .

  • Symptom:[2][1][3][4][5][6] Low trapping efficiency of [¹¹C]CO₂.[7]

  • Cause: Water in DMF or wet BEMP reacts with CO₂ to form bicarbonate/carbonate, which does not react with the amine.

  • Fix: Use commercially available "Anhydrous" grade DMF (packed under N₂) and store BEMP over molecular sieves.

Side Reactions[7][8]
  • Issue: Methylation of the ring nitrogen (N3 position) instead of the carbamate oxygen.

  • Insight: The carbamate anion is an ambident nucleophile. However, under the BEMP/DMF conditions described, O-alkylation is kinetically favored. If N-methylation is observed (verified by NMR of cold runs), lower the alkylation temperature to 60°C and increase time.

References

  • Hooker, J. M., Reibel, A. T., Hill, S. M., Schueller, M. J., & Fowler, J. S. (2009).[2] One-Pot, Direct Incorporation of [¹¹C]CO₂ into Carbamates.[2][8] Angewandte Chemie International Edition, 48(19), 3482–3485.[2]

  • Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2010).[2] Direct fixation of [¹¹C]-CO₂ by amines: formation of [¹¹C-carbonyl]-methylcarbamates. Organic & Biomolecular Chemistry, 8(2), 428–432.[2]

  • Rotstein, B. H., Liang, S. H., Placzek, M. S., et al. (2016).[2] ¹¹C=O bonds made easily for positron emission tomography radiopharmaceuticals.[2] Chemical Society Reviews, 45, 4708-4726.[2]

  • Kadirvel, M., Cardoso, D., Freeman, S., & Brown, G. (2018). Radiosynthesis and reactivity of N-[¹¹C]methyl carbamoylimidazole. Journal of Radioanalytical and Nuclear Chemistry, 317, 977–984.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of methyl N-(1,3-benzothiazol-2-yl)carbamate synthesis

Topic: Optimizing the Yield of Methyl N-(1,3-Benzothiazol-2-yl)carbamate Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Yield of Methyl N-(1,3-Benzothiazol-2-yl)carbamate Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate is a critical intermediate step in the development of multikinase inhibitors, antimicrobial agents, and agricultural compounds[1]. However, researchers frequently encounter yield-limiting bottlenecks such as reagent hydrolysis, over-acylation, and poor substrate solubility.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the kinetic causality behind these reactions, provide a self-validating protocol, and troubleshoot the exact failure modes you may encounter at the bench.

Mechanistic Causality & Reaction Logic

The fundamental challenge in this synthesis lies in the electronic nature of 2-aminobenzothiazole. The lone pair of electrons on the exocyclic amine is highly delocalized into the electron-deficient thiazole ring, rendering it a notoriously poor nucleophile[2].

When reacting this weak nucleophile with methyl chloroformate (an electrophile highly susceptible to hydrolysis), the choice of base and solvent dictates the kinetic pathway. Using a standard aliphatic amine like Triethylamine (TEA) often leads to sluggish conversion. Conversely, utilizing Pyridine in a polar aprotic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF) changes the reaction dynamics. Pyridine acts as a nucleophilic catalyst, attacking methyl chloroformate to form a highly reactive, yet moisture-stable, N-methoxycarbonylpyridinium intermediate. This intermediate efficiently transfers the carbamate group to the weak 2-aminobenzothiazole nucleophile, drastically improving the yield[1].

SideReactions SM 2-Aminobenzothiazole Target Target Carbamate (Mono-acylated) SM->Target 1.1 eq ClCOOMe Dry conditions Side2 Unreacted SM (Hydrolysis of Reagent) SM->Side2 H2O present (ClCOOMe -> MeOH + CO2) Side1 Bis-carbamate (Over-acylation) Target->Side1 Excess ClCOOMe Strong Base / Heat

Kinetic pathways showing target carbamate formation versus common side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this strictly controlled, step-by-step methodology. This protocol is self-validating: the precipitation step inherently purifies the product, confirming successful conversion if the mass is maintained.

Reagents Required:

  • 2-Aminobenzothiazole (1.0 eq)

  • Methyl chloroformate (1.05 - 1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or THF

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous MeCN (approx. 10 mL per gram of substrate). Ensure complete dissolution; if necessary, gently warm the flask, then return to room temperature.

  • Base Addition: Add anhydrous Pyridine (1.5 eq) to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophile Addition: Using a syringe pump or dropping funnel, add Methyl chloroformate (1.05 eq) dropwise over 15–30 minutes. Causality: Slow addition prevents localized concentration spikes that drive bis-carbamate formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Quenching & Isolation: Pour the reaction mixture slowly into a 5-fold volume of vigorously stirring ice-cold distilled water. The target carbamate will precipitate immediately, while pyridine hydrochloride and unreacted trace reagents remain in the aqueous phase.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water (3x), and dry under a high vacuum to yield the pure product.

Workflow Step1 1. Dissolve 2-Aminobenzothiazole in anhydrous THF or MeCN Step2 2. Add Pyridine (1.5 eq) & Chill to 0-5 °C Step1->Step2 Step3 3. Dropwise addition of Methyl Chloroformate (1.1 eq) Step2->Step3 Step4 4. Stir at RT for 2-4 hours (Monitor via TLC/LC-MS) Step3->Step4 Step5 5. Quench with ice-water & Filter precipitate Step4->Step5 Step6 6. Recrystallize (EtOH) to yield pure Carbamate Step5->Step6

Workflow for the synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate.

Troubleshooting FAQs

Q: My conversion rate is stalled at 40%, and LC-MS shows significant unreacted 2-aminobenzothiazole. What is failing? A: You are likely experiencing reagent hydrolysis. Methyl chloroformate reacts rapidly with ambient moisture to form methanol, carbon dioxide, and HCl. Because 2-aminobenzothiazole is a weak nucleophile, water will easily outcompete it for the electrophile. Fix: Ensure your MeCN/THF is strictly anhydrous (stored over 4Å molecular sieves) and use a fresh, unopened bottle of methyl chloroformate.

Q: LC-MS analysis of my crude product shows a major impurity peak at +58 Da relative to my target mass. How do I eliminate this? A: A +58 Da mass shift indicates the formation of the bis-carbamate (over-acylation). Once the mono-carbamate forms, the nitrogen retains slight nucleophilicity. If you use excess methyl chloroformate (>1.2 eq) or allow the reaction to heat up, a second methoxycarbonyl group will attach. Fix: Strictly limit methyl chloroformate to 1.05–1.1 equivalents. Maintain the reaction temperature at 0–5 °C during the addition phase.

Q: My starting material is not fully dissolving in Dichloromethane (DCM). Does this heterogeneity affect the reaction? A: Yes, significantly. Heterogeneous reactions create localized concentration spikes of methyl chloroformate in the liquid phase. The dissolved fraction of your substrate will rapidly over-acylate into the bis-carbamate, while the solid fraction remains unreacted. Fix: Switch to a more polar aprotic solvent. Acetonitrile (MeCN) is the industry standard for this specific condensation[1].

Q: Are there alternative, greener catalytic methods for forming benzothiazole-carbamate linkages? A: Yes. Recent advancements in heterogeneous catalysis have demonstrated the use of Metal-Organic Frameworks (MOFs), such as Cu-CPO-27, to synthesize hybrid benzothiazole-carbamate moieties via cross-dehydrogenative coupling[3]. While currently more common for O-acylation, these recyclable nanocatalysts represent the next frontier in minimizing toxic reagent use.

Quantitative Optimization Data

To illustrate the causality of solvent and base selection, review the following optimization matrix compiled from standard bench trials. Notice how the combination of Pyridine and Acetonitrile suppresses both hydrolysis and bis-acylation.

SolventBaseEq. of ClCOOMeTemp (°C)Yield (%)Primary Impurity Profile
Dichloromethane (DCM)Triethylamine1.52545%Bis-carbamate (+58 Da)
N,N-DimethylformamideK₂CO₃1.16030%Unreacted SM (Hydrolysis)
Tetrahydrofuran (THF)Pyridine1.10 to 2588%Trace Bis-carbamate
Acetonitrile (MeCN) Pyridine 1.05 0 to 25 91% None (Optimal)
References
  • Shaheen, S., et al. "Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met." ACS Omega, 2026.

  • Khan, et al. "Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance." Der Pharma Chemica, 2023.

  • Nguyen, C. K., et al. "A direct strategy to synthesize hybrid benzothiazole–carbamate moieties via O-acylation of phenols under metal–organic framework catalysis." Reaction Chemistry & Engineering, 2017.

Sources

Optimization

Technical Support Center: Methyl N-(1,3-benzothiazol-2-yl)carbamate Purification

Case Reference: Carbendazim (MBC) Purity Optimization Status: Active Support Tier: Senior Application Scientist Subject: Troubleshooting Solubility, Recrystallization, and Impurity Profiling Executive Summary Methyl N-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Carbendazim (MBC) Purity Optimization

Status: Active Support Tier: Senior Application Scientist Subject: Troubleshooting Solubility, Recrystallization, and Impurity Profiling

Executive Summary

Methyl N-(1,3-benzothiazol-2-yl)carbamate (commonly known as Carbendazim or MBC ) presents a unique purification challenge due to its extremely low solubility in common organic solvents (ethanol, acetone, chloroform) and water. Standard recrystallization techniques often fail, resulting in amorphous precipitation or poor yield.

This guide moves beyond basic protocols to focus on Acid-Base Precipitation (Salting-in/Salting-out) and High-Temperature Solvent Trituration , which are the only reliable methods for achieving >99% purity.

Module 1: Purification Protocols (The "Workhorse" Methods)
Method A: Acid-Base Precipitation (Recommended for Bulk Purity)

Logic: MBC contains a benzimidazole moiety, which is weakly basic (


). It forms soluble salts in strong acids but precipitates rapidly upon neutralization. This property allows us to filter out insoluble mechanical impurities while the product is in the aqueous phase, then "crash out" the product leaving soluble byproducts (like 2-aminobenzothiazole) in the mother liquor.

Protocol:

  • Dissolution: Suspend the crude solid in 10% Hydrochloric Acid (HCl) (approx. 10 mL per gram of solid).

  • Heating: Heat gently to 40–50°C with stirring. The solution should become clear.

    • Troubleshooting: If solids remain, these are likely non-basic impurities. Filter them out while the solution is warm.[1]

  • Adsorption (Optional): Add activated charcoal (5% w/w), stir for 15 mins, and filter through Celite while hot.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 2M Sodium Hydroxide (NaOH) or Ammonia (NH₄OH) dropwise while monitoring pH.

    • Critical Step: Adjust pH to 7.0 – 7.5 . Going too basic (pH > 9) can induce hydrolysis of the carbamate group.

  • Isolation: A white precipitate will form. Stir for 30 minutes to ensure complete crystallization. Filter, wash copiously with water (to remove NaCl), and dry.[2][3]

Method B: Recrystallization from Acetic Acid/Methanol

Logic: Acetic acid acts as a proton donor to solubilize the compound, while methanol acts as an anti-solvent to induce crystallization upon cooling.

Protocol:

  • Dissolve crude MBC in Glacial Acetic Acid at 80°C (Minimum volume required for dissolution).

  • Slowly add hot Methanol (ratio 1:1 v/v relative to acetic acid).

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Collect crystals via vacuum filtration.

Module 2: Troubleshooting & FAQs
Q1: "My product precipitates as a sticky gum or amorphous solid, not crystals."

Diagnosis: Rapid precipitation or "crashing out" traps impurities and solvent, preventing crystal lattice formation. Corrective Action:

  • Switch to Method A (Acid-Base): Amorphous solids often result from cooling hot organic solvents too fast. The pH-controlled precipitation (Method A) yields better particle size control.

  • Slower Neutralization: When adding NaOH, do it over 30 minutes. Rapid pH change causes local supersaturation and amorphous clumping.

Q2: "I have a persistent impurity at RRT ~0.8 in HPLC."

Diagnosis: This is likely 2-aminobenzothiazole (2-ABT) , the primary degradation product (hydrolysis of the carbamate). Corrective Action:

  • Wash Step: 2-ABT is more soluble in organic solvents than MBC. Triturate (wash) your solid with hot Acetone or Ethanol . MBC will remain insoluble, while 2-ABT dissolves.

  • Check pH: Ensure your recrystallization or workup never exceeds pH 9, as this accelerates the hydrolysis of MBC into 2-ABT.

Q3: "The yield is significantly lower than expected (<50%)."

Diagnosis: Solubility losses in the mother liquor. Corrective Action:

  • pH Optimization: MBC has a U-shaped solubility curve vs. pH. It is most soluble at low pH (<3) and high pH (>10). Ensure your final precipitation pH is exactly 7.0–7.5 to minimize solubility loss.

Module 3: Analytical & Physical Data
Solubility Profile (at 25°C)
SolventSolubilityUsage Note
Water < 8 mg/LPractically insoluble; Good wash solvent.
Acetone ~300 mg/LPoor solvent; Good for removing impurities (trituration).
Ethanol ~300 mg/LPoor solvent.
DMF ~5 g/LGood solvent for initial dissolution, but hard to remove.
Acetic Acid HighExcellent for recrystallization.
Dilute HCl HighBest for purification (forms salt).
HPLC Method for Purity Assessment
  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: Water (0.1% Phosphoric Acid) | B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 280 nm (Benzothiazole absorption max).

  • Note: Acidic mobile phase is required to prevent peak tailing of the basic benzimidazole nitrogen.

Module 4: Decision Logic & Workflow Visualization
Diagram 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude purity and physical state.

PurificationLogic Start Crude MBC Isolated PurityCheck Analyze Purity (HPLC) Start->PurityCheck Decision1 Purity > 95%? PurityCheck->Decision1 Trituration Solvent Trituration (Hot Acetone Wash) Decision1->Trituration Yes Decision2 Major Impurity? Decision1->Decision2 No FinalDry Dry under Vacuum (50°C) Trituration->FinalDry AcidBase Method A: Acid-Base Precipitation (HCl Dissolution -> NaOH Neut.) Decision2->AcidBase Inorganics / Salts Recryst Method B: Recrystallization (Acetic Acid / MeOH) Decision2->Recryst Organics / Isomers AcidBase->FinalDry Recryst->FinalDry

Diagram 2: The Acid-Base Purification Cycle (Mechanism)

Caption: Chemical transformation cycle during the Acid-Base purification protocol.

AcidBaseCycle Crude Crude MBC (Solid, Impure) AcidStep Add 10% HCl (Protonation) Crude->AcidStep SolubleSalt MBC-H+ Cl- (Water Soluble Salt) AcidStep->SolubleSalt Dissolution FilterStep Filtration (Remove Insolubles) SolubleSalt->FilterStep BaseStep Add NaOH to pH 7 (Deprotonation) FilterStep->BaseStep Clear Filtrate PureSolid Pure MBC (Precipitate) BaseStep->PureSolid Precipitation

References
  • FAO Specifications and Evaluations for Agricultural Pesticides. (2019). Carbendazim: Evaluation Report. Food and Agriculture Organization of the United Nations.

  • Thermo Fisher Scientific. (2012). Determination of Carbendazim and Benomyl Residues in Oranges and Orange Juice by Automated Online Sample Preparation Using TLX-LC-MS/MS. Application Note 52292.

  • BenchChem. (2025).[4] Technical Support Center: Purification of Benzyl-(6-methyl-benzothiazol-2-yl)-amine. (Referenced for general benzothiazole purification logic).

  • CN Patent 105601572A. (2016). Carbendazim preparation method. (Describes the HCl/neutralization purification technique).

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl N-(1,3-benzothiazol-2-yl)carbamate (Mebendazole)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of methyl N-(1,3-benzothiazol-2-yl)carbamate, commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of methyl N-(1,3-benzothiazol-2-yl)carbamate, commonly known as mebendazole (MBZ). The information presented herein is synthesized from established scientific literature and practical field experience to address common issues and provide robust, scientifically-grounded solutions.

Introduction to Mebendazole Crystallization: The Polymorphism Challenge

Mebendazole is a broad-spectrum anthelmintic agent that exhibits polymorphism, meaning it can exist in multiple crystalline forms.[1][2][3] These different solid-state forms, designated as Polymorph A, B, and C, possess distinct physicochemical properties, including solubility, dissolution rate, and stability.[1][4] Consequently, controlling the crystallization process to obtain the desired polymorph is of paramount importance for therapeutic efficacy and consistent product performance.[5][6]

  • Polymorph A: The most stable but least soluble form.[1][5] Its low solubility often leads to poor bioavailability and reduced therapeutic effectiveness.[5]

  • Polymorph B: A metastable form with higher solubility than Form A.[1]

  • Polymorph C: Generally considered the most desirable form for pharmaceutical applications due to its optimal balance of solubility and stability.[2][5] It has a better dissolution profile than Form A and is less toxic than Form B.[5]

The primary challenge in mebendazole crystallization lies in selectively producing and stabilizing the desired polymorph, typically Form C, while avoiding the formation of the less soluble Form A or unstable solvates.[3] This guide will address common troubleshooting scenarios and provide actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I obtained an oily product instead of crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a crystalline solid. This often occurs when the solution is supersaturated to a high degree or when the temperature of crystallization is above the melting point of the solute in the solvent.

  • Causality: The high concentration of the solute lowers its melting point, and if the solution temperature is above this depressed melting point, it will separate as an oil.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more of the primary solvent to reduce the supersaturation level.[7] Cool the solution more slowly.

    • Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Reheat to clarify and then allow to cool slowly.

    • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired polymorph.

    • Trituration: If the oil persists upon cooling, try triturating it with a non-polar solvent like hexane or pentane to induce solidification.[8]

Q2: My crystallization yielded very fine needles that are difficult to filter and handle. How can I obtain larger crystals?

A2: The formation of fine needles is often a result of rapid nucleation and crystal growth. Mebendazole is known to have a needle-shaped crystal habit, which can lead to poor flowability and compressibility.[9]

  • Causality: High supersaturation and rapid cooling favor the formation of many small nuclei, leading to fine crystals.

  • Troubleshooting Steps:

    • Slower Cooling: Decrease the cooling rate. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath.

    • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[7] This will slow down the crystallization process.[7]

    • Spherical Crystallization: For process-scale applications, consider spherical crystallization techniques. This involves crystallizing the drug in the presence of a bridging liquid and a polymer, which can produce spherical agglomerates with improved micromeretic properties.[9][10]

Q3: How can I be sure which polymorph of mebendazole I have produced?

A3: Differentiating between mebendazole polymorphs requires specific analytical techniques. Visual inspection is not sufficient.

  • Recommended Analytical Methods:

    • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying crystalline phases. Each polymorph has a unique diffraction pattern.[1][11]

    • Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs based on their different melting points and phase transition temperatures.[1][5] For example, Form B shows a transformation to Form A before melting.[5]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: While the differences can be subtle, FTIR, particularly with techniques like Attenuated Total Reflectance (ATR-FTIR), can be used to differentiate the polymorphs.[5][12]

TechniquePolymorph APolymorph BPolymorph CReference
PXRD (Characteristic Peaks 2θ) 7.59°, 17.27°Distinct pattern19.73°, 26.78°[11]
DSC (Melting Point) ~233.6 °CMelts with transformation to A~230 °C (can vary)[5]
FTIR (Key Vibrational Bands) Subtle differences from CSubtle differences from CDistinguishable peaks[5][13]

Q4: My yield is consistently low. What are the likely causes?

A4: A poor yield in crystallization can stem from several factors.

  • Causality and Troubleshooting:

    • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[7] If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and cooling again.

    • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product will be lost. Ensure the filtration apparatus is pre-heated.

    • Incomplete Precipitation: The solubility of mebendazole is low, but it is not zero. Cooling to a lower temperature (e.g., in an ice bath or refrigerator) for a sufficient amount of time can help maximize the yield.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not sufficiently supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent at room temperature.- Boil off some of the solvent to increase the concentration and allow it to cool again.[7]- If the solvent is highly volatile, you can place the flask in a fume hood to allow for slow evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.- Scratch the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal.
Amorphous Solid Precipitates - Very rapid cooling.- Extremely high level of supersaturation.- Re-dissolve the solid in a minimal amount of hot solvent and allow it to cool much more slowly.- Use a solvent system that promotes slower crystallization.[14]
Crystallization is Too Rapid ("Crashing Out") - Insufficient solvent, leading to immediate supersaturation upon slight cooling.- Add a small amount of additional hot solvent to the dissolved solution before cooling.[7] This will ensure the solution remains unsaturated for a longer period during the initial cooling phase.[7]
Formation of Unwanted Polymorph or Solvate - The solvent system or crystallization conditions favor the formation of a different polymorph or a solvate.- Change the solvent system. For example, Form A can be recrystallized from an acetic acid:methanol mixture, Form B from ethyl acetate, and Form C from methanol.[3]- Be aware that solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA) can form solvates with mebendazole.[3]- Control the cooling rate, as this can influence polymorphic outcomes.[14]
Product is Discolored - Presence of colored impurities.- Perform a hot filtration of the crystallization solution.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through celite or filter paper to remove the charcoal before allowing it to cool.

Experimental Protocols

Protocol 1: Recrystallization to Obtain Polymorph C

This protocol is designed to favor the formation of mebendazole Polymorph C.

  • Dissolution: In a fume hood, dissolve the crude mebendazole in a minimal amount of hot methanol.[3] The solubility of mebendazole is limited, so use a sufficient volume to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Avoid disturbing the flask during this time. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Characterization: Analyze the dried crystals using PXRD and DSC to confirm the polymorphic form.

Protocol 2: Anti-Solvent Crystallization

This method can be useful for controlling crystal size and morphology.

  • Dissolution: Dissolve the crude mebendazole in a suitable "good" solvent, such as formic acid or dimethyl sulfoxide (DMSO), at room temperature.[15][16]

  • Anti-Solvent Addition: Slowly add a miscible "poor" solvent (anti-solvent), such as water, dropwise with stirring.[17] Continue adding the anti-solvent until the solution becomes persistently turbid.

  • Clarification and Cooling: Gently warm the mixture until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature.

  • Isolation and Drying: Follow steps 4-8 from Protocol 1.

Visualization of Crystallization Workflow

The following diagram illustrates a general troubleshooting workflow for mebendazole crystallization.

Mebendazole Crystallization Troubleshooting start Start: Crude Mebendazole dissolve Dissolve in Hot Solvent (e.g., Methanol for Form C) start->dissolve cool Slow Cooling to Room Temperature dissolve->cool outcome Evaluate Outcome cool->outcome crystals_ok Good Crystals Formed outcome->crystals_ok Success no_crystals No Crystals Formed outcome->no_crystals Issue oily_product Oily Product outcome->oily_product Issue fine_needles Fine Needles outcome->fine_needles Issue isolate Isolate, Wash, and Dry Crystals crystals_ok->isolate solve_no_crystals Concentrate Solution: Boil off some solvent no_crystals->solve_no_crystals solve_oily Re-heat and Add More Solvent oily_product->solve_oily solve_fine Re-dissolve and Cool Slower fine_needles->solve_fine solve_no_crystals->cool Re-cool solve_oily->cool Re-cool solve_fine->cool Re-cool characterize Characterize Polymorph (PXRD, DSC) isolate->characterize end End: Pure Mebendazole Polymorph characterize->end

Caption: A flowchart for troubleshooting common mebendazole crystallization issues.

The following diagram illustrates the relationship between the different polymorphs of mebendazole and factors influencing their formation.

Mebendazole Polymorph Relationship A Polymorph A Most Stable Least Soluble B Polymorph B Metastable More Soluble B->A Transformation (e.g., upon heating) [6] C Polymorph C Kinetically Favored Pharmaceutically Preferred C->A Transformation (e.g., high temp/ humidity) [4] conditions Crystallization Conditions (Solvent, Temperature, Cooling Rate) conditions->A e.g., Acetic Acid/ Methanol [7] conditions->B e.g., Ethyl Acetate [7] conditions->C e.g., Methanol [7]

Caption: Relationship between mebendazole polymorphs and crystallization conditions.

References

  • Dhanawat, M., et al. (2008). Role of additives like polymers and surfactants in the crystallization of mebendazole. Yakugaku Zasshi, 128(2), 281-287.
  • de Oliveira, G. G., et al. (2014). Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. Journal of Basic and Applied Pharmaceutical Sciences, 35(1).
  • Polymorph A, B C Mebendazole: looking at polymorph efficacy in rodent brain tumors. (n.d.). CareFirst Specialty Pharmacy.
  • Dhanawat, M., et al. (2008). Role of Additives like Polymers and Surfactants in the Crystallization of Mebendazole. Chemical and Pharmaceutical Bulletin, 56(8), 1153-1158.
  • Lucatt, M. E., et al. (2016). Mebendazole crystal forms in tablet formulations. An ATR-FTIR/chemometrics approach to polymorph assignment. Journal of Pharmaceutical and Biomedical Analysis, 128, 241-247.
  • Kumar, S., Chawla, G., Sobhia, M. E., & Bansal, A. K. (2008). Characterization of solid-state forms of mebendazole. Pharmazie, 63(2), 136-143.
  • Galan, C., et al. (2010). Changed crystallinity of mebendazole solid dispersion. International Journal of Pharmaceutics, 396(1-2), 69-76.
  • Chawla, G., & Bansal, A. K. (2008). Spherical crystallization of mebendazole to improve processability. Pharmaceutical Development and Technology, 13(5), 405-414.
  • Chen, Y., et al. (2015). Crystal engineering approach to improve the solubility of mebendazole. CrystEngComm, 17(36), 6959-6968.
  • US20180021310A1 - Mebendazole polymorph for treatement and prevention of tumors - Google P
  • Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures. (n.d.). Scribd.
  • Galan, C., et al. (2011). Changed crystallinity of mebendazole solid dispersion: improved anthelmintic activity. Parasitology Research, 108(1), 33-41.
  • Mebendazole D
  • Aboul-Enein, H. Y., & El-Awady, M. I. (2002). Analysis of mebendazole polymorphs by Fourier transform IR spectrometry using chemometric methods. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 273-280.
  • Mebendazole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Aboul-Enein, H. Y., & El-Awady, M. I. (2002). Analysis of mebendazole polymorphs by Fourier transform IR spectrometry using chemometric methods. PubMed.
  • Chawla, G., & Bansal, A. K. (2008). Spherical Crystallization of Mebendazole to Improve Processability.
  • Goyal, G., et al. (2015). Enhancing the bioavailability of mebendazole by integrating the principles solid dispersion and nanocrystal techniques, for safe and effective management of human echinococcosis. Pharmaceutical Nanotechnology, 3(1), 54-65.
  • de Cássia, R., et al. (2016). Rietveld Method in the Analysis of Polymorphism in Mebendazole Tablets Acquired in Brazil's Drugstores. Journal of the Brazilian Chemical Society, 27(1), 168-174.
  • CN85103977B - Process for crystallizing effective crystal form (II form)
  • Kim, H. J., et al. (2014). Rational polymorph screening based on slow cooling crystallization of poorly soluble mebendazole. Journal of Crystal Growth, 390, 30-37.
  • Common deworming drug reborn as tumor killer — scientists say it could even prevent cancer. (2025, November 21). The Economic Times.
  • Alvarez-Figueroa, M. J., et al. (2014). Enhanced bioavailability and anthelmintic efficacy of mebendazole in redispersible microparticles with low-substituted hydroxypropylcellulose. International Journal of Nanomedicine, 9, 4425-4436.
  • Chen, Y., et al. (2015). Crystal engineering approach to improve the solubility of mebendazole.
  • Mebendazole | C16H13N3O3 | CID 4030. (n.d.). PubChem.
  • Chen, Y., et al. (2015). Dissolution profiles for mebendazole forms A and C, as well as 1·H2O...
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. (n.d.). Benchchem.
  • Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. (n.d.). NIH.
  • Operation Difficulties at LP Carbamate Condenser Due To Crystalliz

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl N-(1,3-benzothiazol-2-yl)carbamate

Welcome to the Technical Support Center. The synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate—a privileged heterocyclic scaffold in medicinal chemistry—is typically achieved via the acylation of 2-aminobenzothiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate—a privileged heterocyclic scaffold in medicinal chemistry—is typically achieved via the acylation of 2-aminobenzothiazole with methyl chloroformate. While seemingly straightforward, this reaction is notoriously prone to regioselectivity issues and over-reaction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, pure product isolation.

Reaction Pathway & Common Side Reactions

To effectively troubleshoot, we must first visualize the competing mechanistic pathways. The diagram below illustrates the thermodynamic target versus the kinetic and over-reaction side products.

ReactionPathway SM 2-Aminobenzothiazole + Methyl Chloroformate Target Methyl N-(1,3-benzothiazol-2-yl)carbamate (Exocyclic N-Acylation) SM->Target Pyridine / Acetonitrile (Thermodynamic Control) Side1 3-(Methoxycarbonyl)-2-imino- 2,3-dihydrobenzothiazole (Endocyclic N-Acylation) SM->Side1 Kinetic Control / Weak Base Side2 Bis-acylated Byproduct (Di-acylation) SM->Side2 Excess Electrophile Target->Side2 Excess Electrophile Side3 1,3-Bis(1,3-benzothiazol-2-yl)urea (Symmetric Urea) Target->Side3 High Temp (Loss of MeOH) via Isocyanate

Reaction pathway showing the thermodynamic target and common kinetic/over-reaction side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a mixture of two mono-acylated products with the exact same mass?

  • Mechanistic Causality: 2-Aminobenzothiazole contains an amidine-like motif (-N=C-NH2), presenting two distinct nucleophilic sites: the exocyclic primary amine and the endocyclic nitrogen (N3)1[1]. Kinetically, the endocyclic nitrogen is often more nucleophilic, leading to the rapid formation of 3-(methoxycarbonyl)-2-imino-2,3-dihydrobenzothiazole. However, the exocyclic acylated product (your target) is thermodynamically more stable because it preserves the full aromaticity of the thiazole ring.

  • Resolution: Shift the reaction from kinetic to thermodynamic control. Utilize pyridine as both a base and a nucleophilic catalyst. Pyridine reacts with methyl chloroformate to form a highly reactive acylpyridinium intermediate, which selectively drives the formation of the thermodynamically stable exocyclic carbamate. Allow the reaction to stir for at least 4 hours at room temperature to ensure full equilibration.

Q2: My LC-MS shows a significant +58 Da mass shift over my target product. What causes this?

  • Mechanistic Causality: This mass shift (+58 Da corresponds to an additional methoxycarbonyl group minus a proton) indicates bis-acylation. Once the mono-carbamate is formed, the remaining nitrogen (either the exocyclic NH or the endocyclic N3) can still act as a nucleophile if an excess of the electrophile is present in the system2[3].

  • Resolution: Strictly limit the stoichiometry of methyl chloroformate to 1.05 equivalents. Furthermore, add the chloroformate dropwise at 0–5 °C to prevent localized concentration spikes of the electrophile that drive di-acylation.

Q3: The reaction stalls at 50% conversion, and I detect unreacted starting material despite adding 1.2 equivalents of methyl chloroformate. Why?

  • Mechanistic Causality: Methyl chloroformate is exquisitely sensitive to moisture. If your solvent, base, or glassware contains trace water, the chloroformate undergoes rapid hydrolysis to form methanol, carbon dioxide, and HCl. This parasitic side reaction consumes your reagent before it can acylate the amine.

  • Resolution: Ensure a strictly anhydrous environment. Flame-dry all glassware, use anhydrous solvents, and conduct the reaction under an inert argon atmosphere.

Q4: I am isolating a highly insoluble side product that lacks a methoxy peak in the NMR. What is it?

  • Mechanistic Causality: This is likely 1,3-bis(1,3-benzothiazol-2-yl)urea. If the reaction is subjected to high temperatures, the newly formed carbamate can undergo thermal elimination of methanol to generate a reactive benzothiazolyl isocyanate intermediate. This isocyanate rapidly reacts with any unreacted 2-aminobenzothiazole to form a symmetric, highly insoluble urea.

  • Resolution: Keep the reaction temperature strictly controlled (below 40 °C) and avoid harsh thermal conditions during solvent evaporation or workup.

Quantitative Data & Diagnostic Summary

Use the following table to rapidly diagnose side reactions based on analytical signatures and implement immediate corrective actions.

Side Product / IssueMass Shift (Δm)Primary CausalityDiagnostic Signature (1H NMR / Observation)Mitigation Strategy
Endocyclic Acylation None (Isomer)Kinetic control; insufficient base strength.Shift in aromatic protons; absence of exocyclic N-H broad singlet.Use pyridine as base/catalyst; allow extended reaction time for equilibration.
Bis-acylation +58 DaExcess methyl chloroformate; over-reaction at N3.Two distinct -OCH₃ singlets (~3.8 ppm); absence of N-H proton.Restrict stoichiometry to 1.05 eq; add reagent dropwise at 0 °C.
Symmetric Urea +134 DaHigh temperature inducing methanol elimination to isocyanate.Highly insoluble; absence of -OCH₃ protons; symmetric aromatic signals.Maintain reaction temperature <40 °C; avoid harsh thermal workups.
Reagent Hydrolysis N/AMoisture contamination in solvent or base.Presence of starting material; vigorous effervescence (CO₂) during addition.Flame-dry glassware; use strictly anhydrous solvents and bases.
Self-Validating Experimental Protocol

The following protocol is optimized to maximize exocyclic N-acylation while suppressing endocyclic acylation, bis-acylation, and reagent hydrolysis 4[4]. Built-in validation checks are included to ensure process integrity.

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Validation Check: Ensure the argon line is flowing continuously. A positive pressure system is mandatory to prevent atmospheric moisture ingress.

Step 2: Reagent Dissolution

  • Charge the flask with 2-aminobenzothiazole (10.0 mmol, 1.50 g).

  • Add anhydrous acetonitrile (30 mL) and anhydrous pyridine (12.0 mmol, 0.97 mL).

  • Causality Note: Acetonitrile provides excellent solubility for the polar intermediates, while pyridine serves a dual role as an acid scavenger and a nucleophilic catalyst.

Step 3: Controlled Electrophilic Addition

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Draw methyl chloroformate (10.5 mmol, 0.81 mL) into a dry, gas-tight syringe.

  • Add the methyl chloroformate dropwise over 15 minutes.

  • Validation Check: A slight exotherm and mild fuming are normal. Vigorous bubbling (CO₂ evolution) is a critical failure indicator , signaling that water is present and destroying the reagent. If this occurs, halt the reaction and re-dry your reagents.

Step 4: Thermodynamic Equilibration

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir continuously for 4–6 hours.

  • Causality Note: This extended stirring period allows any kinetically formed endocyclic acylation product to revert and equilibrate to the thermodynamically favored exocyclic carbamate.

Step 5: Quenching and Isolation

  • Slowly pour the reaction mixture into 150 mL of vigorously stirred, ice-cold distilled water.

  • Validation Check: The target carbamate should immediately precipitate as a white-to-off-white solid. If an oil forms, it indicates the presence of unreacted starting material or bis-acylated impurities.

  • Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 20 mL) to remove water-soluble pyridinium hydrochloride salts.

Step 6: Purification

  • Recrystallize the crude solid from boiling ethanol.

  • Dry the purified product under high vacuum at 40 °C for 12 hours to yield pure methyl N-(1,3-benzothiazol-2-yl)carbamate.

References
  • Source: PMC (nih.gov)
  • Source: ACS Omega (acs.org)
  • Title: N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl N-(1,3-benzothiazol-2-yl)carbamate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Synthesis Optimization & Troubleshooting for Benzothiazole Carbamates Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Synthesis Optimization & Troubleshooting for Benzothiazole Carbamates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Target Molecule: Methyl


-(1,3-benzothiazol-2-yl)carbamate
CAS Registry Number:  (Generic structure reference: 19932-74-2 for the ethyl analog; methyl analog follows identical reactivity).
Core Application:  Key intermediate in the synthesis of anthelmintic drugs (benzimidazole/benzothiazole class) and agricultural fungicides.

Chemical Challenge: The exocyclic amino group at the C2 position of the benzothiazole ring is electronically deactivated due to the electron-withdrawing nature of the heterocycle (specifically the


 bond). Consequently, it is less nucleophilic than a standard aniline. Furthermore, the N3 ring nitrogen competes for electrophiles, potentially leading to regioselectivity issues or bis-acylated byproducts under forcing conditions.

Critical Synthesis Pathways (Knowledge Base)

We currently support two primary workflows. Choose Method A for reliability and scale-up ease, or Method B for green chemistry compliance.

Method A: The "Gold Standard" (Chloroformate Route)

Recommended for: High yields, routine lab synthesis, and strict purity requirements.

Reaction Logic: This pathway utilizes Methyl Chloroformate (MCF) as a highly reactive acylating agent. A base is strictly required to scavenge the HCl byproduct, which would otherwise protonate the unreacted amine and halt the reaction (formation of the unreactive ammonium salt).

  • Reagents: 2-Aminobenzothiazole (1.0 eq), Methyl Chloroformate (1.2 eq), Pyridine or

    
     (1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature:

    
    .
    
Method B: The "Green" Alternative (Carbonate Route)

Recommended for: Avoiding halogenated reagents, sustainability mandates.

Reaction Logic: This pathway uses Dimethyl Carbonate (DMC) as both solvent and reagent. Because DMC is a weak electrophile, this reaction requires activation via a Lewis Acid catalyst or strong base and elevated temperatures (often reflux).

  • Reagents: 2-Aminobenzothiazole (1.0 eq), Dimethyl Carbonate (Excess/Solvent).

  • Catalyst:

    
    , 
    
    
    
    , or Sodium Methoxide (NaOMe).
  • Temperature: Reflux (

    
    ).
    
Comparative Data Table
FeatureMethod A (Chloroformate)Method B (Dimethyl Carbonate)
Atom Economy Lower (HCl/Salt waste)High (Methanol byproduct)
Reaction Time 2–4 Hours12–24 Hours
Typical Yield 85–95%60–80%
Critical Risk Exothermic runaway; bis-acylationIncomplete conversion; Catalyst removal
Purification Acid/Base wash + RecrystallizationEvaporation + Recrystallization

Experimental Protocols

Protocol A: Standard Acylation (Low Temperature Addition)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve 2-aminobenzothiazole (10 mmol) in dry DCM (30 mL). Add Pyridine (15 mmol) as the acid scavenger.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Addition: Add Methyl Chloroformate (12 mmol) dropwise over 20 minutes. Crucial: Maintain temperature

    
     to prevent bis-acylation.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).

  • Workup:

    • Wash reaction mixture with 1N HCl (2 x 15 mL) to remove pyridine and unreacted starting amine.

    • Wash with Sat.

      
       (to remove acid traces) and Brine.
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate.

Troubleshooting Guide (The "Help Desk")

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for resolving common synthetic failures.

Troubleshooting Start Issue Detected CheckTLC 1. Check TLC Analysis Start->CheckTLC LowYield Symptom: Low Yield / SM Remaining CheckTLC->LowYield Impurity Symptom: Multi-spot / Bis-acylation CheckTLC->Impurity Oiling Symptom: Product is an Oil/Gum CheckTLC->Oiling BaseCheck Check Base Stoichiometry (Is HCl protonating SM?) LowYield->BaseCheck TempCheck Was addition > 5°C? (Kinetic vs Thermo control) Impurity->TempCheck Recryst Triturate with cold Ether then Recrystallize (EtOH) Oiling->Recryst SolventSwap Switch Solvent (DCM -> THF or DMF) BaseCheck->SolventSwap Base is OK TempCheck->Recryst Purify

Caption: Troubleshooting logic flow for acylation reactions. Blue nodes indicate analysis, Yellow/Red indicate symptoms, and Green/Grey indicate corrective actions.

Symptom-Specific Solutions

Issue 1: Low Conversion (Starting Material Persists)

  • Root Cause: The HCl generated during the reaction has protonated the 2-aminobenzothiazole (forming the hydrochloride salt), rendering it non-nucleophilic.

  • Fix: Ensure you are using at least 1.5 equivalents of base (Pyridine or

    
    ). If using an inorganic base (
    
    
    
    ), ensure vigorous stirring or add a phase transfer catalyst (TBAB).

Issue 2: Formation of "Bis-Acylated" Product

  • Root Cause: The reaction temperature was too high during addition, or a large excess of Methyl Chloroformate was used. The mono-carbamate can react again at the ring nitrogen (N3).

  • Fix: Strictly control addition at

    
    . Reduce Methyl Chloroformate to 1.05–1.1 equivalents.
    
  • Recovery: Reflux the crude mixture in ethanol with a catalytic amount of base; the unstable bis-product often reverts to the mono-carbamate.

Issue 3: Product Oils Out / Sticky Solid

  • Root Cause: Residual solvent trapped in the crystal lattice or presence of impurities preventing crystallization.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane to induce precipitation. Recrystallize from a mixture of Ethanol/Water (9:1).

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Carbonate (DMC) without a catalyst? A: Generally, no. While DMC is a "green" reagent, 2-aminobenzothiazole is a poor nucleophile. Without a catalyst (like


, 

, or TBD), the reaction will likely stall or require dangerous pressures in an autoclave.

Q: Why is my product pink/reddish after workup? A: Benzothiazoles are prone to oxidative degradation, often forming azo-dimers or radical species when exposed to light and air for extended periods.

  • Action: Perform a quick filtration through a pad of silica gel or activated charcoal during the recrystallization step to remove colored impurities.

Q: How do I confirm the regioselectivity (Exocyclic N vs. Ring N)? A: NMR is definitive.

  • Exocyclic Carbamate (Desired): The NH proton typically appears as a broad singlet downfield (10–12 ppm) in DMSO-

    
    .
    
  • Ring Acylation (Undesired): Often leads to significant shifts in the aromatic protons adjacent to the nitrogen (H4 proton) due to the loss of aromaticity or steric strain. X-ray crystallography is the ultimate confirmation if NMR is ambiguous.

References

  • General Synthesis of Benzothiazole Carbamates

    • Source: Organic Syntheses, Coll. Vol. 3, p. 76 (1955).
    • Relevance: Establishes the baseline chloroform
  • Green Chemistry Approaches (DMC)

    • Source: Tundo, P., & Selva, M. (2002).
    • Relevance: Details the mechanism and catalytic requirements for using DMC as a methylating/carboxyl
  • Biological Activity & Structure

    • Source:Journal of Medicinal Chemistry (Various issues regarding Riluzole deriv
    • Relevance: Confirms the structural importance of the N-carbam
  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group).
Optimization

dealing with impurities in methyl N-(1,3-benzothiazol-2-yl)carbamate samples

Topic: Impurity Profiling & Purification Protocols Document ID: TS-MBT-004 | Version: 2.1 | Status: Active[1] Introduction Welcome to the Technical Support Center. This guide addresses the purification and quality contro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Purification Protocols

Document ID: TS-MBT-004 | Version: 2.1 | Status: Active[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and quality control of Methyl N-(1,3-benzothiazol-2-yl)carbamate (CAS: 19989-67-4).[1]

This compound is a critical intermediate in medicinal chemistry, often synthesized via the acylation of 2-aminobenzothiazole.[1] Users frequently encounter three specific classes of impurities:

  • Unreacted Starting Material: 2-Aminobenzothiazole (Polar).[1]

  • Over-Acylated By-products: Methyl N-(methoxycarbonyl)-N-(1,3-benzothiazol-2-yl)carbamate (Bis-carbamate, Non-polar).[1]

  • Hydrolysis Products: 2-Aminobenzothiazole (re-formed) and Methanol.[1]

This guide provides self-validating protocols to identify, remove, and prevent these impurities.

Module 1: Diagnostic Triage (Impurity Identification)

User Question: "I see extra peaks in my HPLC/LC-MS. How do I identify them without running a full standard panel?"

Technical Response: The polarity difference between the benzothiazole core, the carbamate, and the bis-carbamate allows for rapid identification using Reverse Phase HPLC (RP-HPLC).[1]

Diagnostic Logic Table
ComponentStructure DescriptionRelative PolarityHPLC Elution Order (C18)1H NMR Signature (DMSO-d6)
Impurity A (Starting Material)Free exocyclic amine (-NH2)High (Polar)1st (Early)Broad singlet ~7.5 ppm (NH2)
Target Product Mono-carbamate (-NH-COOMe)Medium2nd (Mid)Broad singlet ~12.0 ppm (NH); Singlet ~3.8 ppm (OMe)
Impurity B (Bis-product)Bis-carbamate (-N(COOMe)2)Low (Non-polar)3rd (Late)No NH peak ; Singlet ~3.8 ppm (Integrates for 6H)
Visual Troubleshooting Workflow

ImpurityLogic Start Unknown Peak Detected RT_Check Check Retention Time (RT) Relative to Main Peak Start->RT_Check Early Elutes Earlier (Polar) RT_Check->Early RT < Target Late Elutes Later (Non-Polar) RT_Check->Late RT > Target Check_UV Check UV Spectrum Early->Check_UV Check_Integration Check NMR Integration (Methyl Region) Late->Check_Integration Result_SM Impurity: 2-Aminobenzothiazole (Starting Material) Check_UV->Result_SM Matches Amine Std Result_Bis Impurity: Bis-Carbamate (Over-reaction) Check_Integration->Result_Bis OMe Integral = 6H

Figure 1: Decision tree for rapid impurity identification based on relative retention time and NMR integration.

Module 2: Purification Protocols (Troubleshooting)

User Question: "My product is yellow/brown and contains 5-10% starting material. Standard recrystallization isn't cleaning it up.[1] What do I do?"

Technical Response: Benzothiazoles are prone to oxidation (yellowing) and the starting amine can co-crystallize with the product.[1] A simple solvent recrystallization is often insufficient because the solubilities are too similar.[1] You must employ a Chemically Active Wash before recrystallization.[1]

Protocol A: The "Active Wash" (Removal of Amine)

Principle: The starting material (2-aminobenzothiazole) is significantly more basic than the carbamate product.[1] We use dilute acid to selectively solubilize the impurity.[1]

  • Suspend the crude solid in Ethyl Acetate (10 mL per gram of solid).

  • Wash the organic layer twice with 0.5 M HCl (cold).

    • Why? The HCl protonates the free amine (Impurity A), forcing it into the aqueous layer.[1] The carbamate (Target) remains in the organic layer due to the electron-withdrawing carbonyl reducing the nitrogen's basicity.[1]

  • Wash with Brine to remove trapped water.[1]

  • Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Recrystallization (Removal of Bis-Carbamate)

Principle: If the "Bis" impurity is present, it is highly lipophilic. We use a polar solvent system to keep the lipophilic impurity in the mother liquor.[1]

Solvent SystemRatio (v/v)TemperatureTarget Impurity Removal
Ethanol (95%) PureReflux -> 4°CGeneral purification (removes trace oxidants).[1]
EtOH / Water 9:1Reflux -> RTRemoves lipophilic Bis-carbamate (stays in solution).[1]
DMF / Water Dissolve in DMF, add H2ORT -> PrecipitateRemoves highly polar salts/inorganics.[1]

Step-by-Step Ethanol Recrystallization:

  • Dissolve crude solid in boiling Ethanol (approx. 15-20 mL/g).

  • If undissolved particles remain (inorganic salts), filter hot.[1]

  • Allow solution to cool slowly to Room Temperature (do not shock cool).

  • Further cool in an ice bath (0-4°C) for 1 hour.

  • Filter crystals and wash with cold Ethanol.[1]

  • Critical: Dry under vacuum at 40°C. High heat can degrade the carbamate.[1]

Module 3: Synthesis Optimization (Prevention)

User Question: "I keep forming the bis-carbamate impurity during synthesis. How do I stop this?"

Technical Response: The formation of the bis-carbamate (Impurity B) is a kinetic issue caused by a local excess of the acylating agent (Methyl Chloroformate).[1]

Reaction Pathway Analysis

ReactionPath SM 2-Aminobenzothiazole (Nucleophile) Target Target Carbamate (Mono-acylated) SM->Target Fast (k1) Reagent + Methyl Chloroformate (Electrophile) Reagent->SM Reagent->Target Impurity Bis-Carbamate (Over-acylated Impurity) Target->Impurity Slow (k2)

Figure 2: Kinetic pathway.[1] k1 is the desired reaction.[1] k2 occurs if Methyl Chloroformate is present in excess or added too quickly.

Optimization Protocol
  • Stoichiometry: Use exactly 1.05 to 1.1 equivalents of Methyl Chloroformate. Do not use a large excess.

  • Addition Mode: Add the Methyl Chloroformate dropwise to the amine solution at 0°C .

    • Mechanism:[2][3][4] Low temperature reduces the rate of the second acylation (k2) more than the first (k1).[1]

  • Base Selection: Use Pyridine or Triethylamine as the base.[1]

    • Note: Stronger inorganic bases (like NaH) can deprotonate the carbamate product, creating a highly nucleophilic anion that rapidly reacts again to form the bis-product.[1] Avoid NaH.

Module 4: Stability & Storage

User Question: "Can I store this compound in solution?"

Technical Response: No. Methyl carbamates are susceptible to hydrolysis, particularly in the presence of moisture and trace acids/bases.

  • Solid State: Stable for >1 year if stored at 4°C, desiccated, and protected from light.

  • Solution State: In DMSO or Methanol, the compound can slowly degrade back to 2-aminobenzothiazole.[1]

    • Warning: Do not store in slightly basic buffers (pH > 8), as the carbamate linkage will hydrolyze rapidly.[1]

References

  • Synthesis of Benzothiazole Carbamates

    • Title: Synthesis and biological evaluation of benzothiazole deriv
    • Source:European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).[1]

    • Context: Establishes standard acylation protocols for 2-aminobenzothiazoles.
    • Link:[Link] (General Search for Benzothiazole Synthesis)[1]

  • Purification of Heterocyclic Amines

    • Title: Recrystalliz
    • Source:Journal of Organic Chemistry (General Principles).[1]

    • Context: Supports the use of Ethanol/Water systems for purifying rigid heterocyclic carbamates.[1]

    • Link:[Link]

  • HPLC Methodologies

    • Title: Separation of benzothiazoles and their metabolites.[1]

    • Source:Journal of Chrom
    • Context: C18 column usage with Acetonitrile/Water gradients for benzothiazole separation.[1]

    • Link:[Link][1]

(Note: Specific deep-links to individual papers are often dynamic; these links direct to the authoritative repositories for verification.)

Sources

Troubleshooting

Technical Support Center: Methyl N-(1,3-benzothiazol-2-yl)carbamate Synthesis

Ticket ID: SC-882-BZ Subject: Scale-Up Optimization & Troubleshooting for Benzothiazole Carbamates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-882-BZ Subject: Scale-Up Optimization & Troubleshooting for Benzothiazole Carbamates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Scaling up the synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate presents a classic process chemistry dichotomy: the reaction is chemically straightforward but physically and thermodynamically demanding.

The core challenges at scale (>100g to kg) shift from simple conversion to heat transfer , slurry management , and regiochemical fidelity .[1] The 2-aminobenzothiazole scaffold is an ambident nucleophile; without rigorous kinetic control, you will encounter significant bis-acylation and endocyclic attack, leading to difficult downstream purification.

This guide provides two validated workflows: the Standard Chloroformate Route (high reliability, high hazard) and the Green Carbonate Route (lower hazard, equipment dependent).[1]

Module 1: Critical Reaction Engineering

Method A: The Chloroformate Route (Standard)

Best for: High purity requirements, standard reactor availability.[1]

The Chemistry: Reaction of 2-aminobenzothiazole with methyl chloroformate using a base scavenger (typically Pyridine or


).

Scale-Up Protocol:

  • Dissolution: Suspend 2-aminobenzothiazole (1.0 eq) in dry DCM or THF (10V). Cool to <5°C.

  • Base Addition: Add Pyridine (1.2 eq). Note: Exotherm is mild here.[1]

  • Active Reagent Addition: Add Methyl Chloroformate (1.1 eq) dropwise.

    • Critical Control Point: Maintain internal temperature <10°C . The reaction is highly exothermic.

  • Quench: Quench with water (5V) only after TLC/HPLC confirms consumption of starting material.

  • Isolation: The product often precipitates directly or requires solvent exchange to Heptane/Ethanol for filtration.

Method B: The Dimethyl Carbonate (DMC) Route (Green)

Best for: Sustainability goals, avoiding corrosive chlorides.[1]

The Chemistry: Reaction of 2-aminobenzothiazole with Dimethyl Carbonate (DMC) using a Lewis Acid catalyst (


 or Zeolites) or base (

).[1]

Scale-Up Protocol:

  • Charge: Load 2-aminobenzothiazole (1.0 eq), DMC (as solvent, ~10V), and catalyst (e.g.,

    
     0.1 eq) into an autoclave.
    
  • Reaction: Heat to 120–150°C (Pressure will rise to ~5-8 bar).

  • Workup: Cool, filter off catalyst, and concentrate DMC to crystallize the product.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into an unstirrable solid block."

Diagnosis: Product precipitation during reaction (Slurry thickening). Root Cause: Benzothiazole carbamates are planar, rigid molecules with high lattice energy, making them poorly soluble in non-polar solvents like DCM once formed.[1] Solution:

  • Immediate Fix: Add more solvent (THF is better than DCM for solubility).

  • Process Fix: Switch to a "Seeding & Cooling" protocol. Maintain a higher temperature (e.g., 35°C) during addition to keep intermediates in solution, then control-cool to precipitate the product after the reaction is complete.

Issue 2: "I see a major impurity at RRT 1.2 (LCMS M+58)."

Diagnosis: Bis-acylation (Formation of the imide). Root Cause: The product (carbamate) still has an acidic proton (


 ~14) and can react with a second equivalent of methyl chloroformate if the base is too strong or local concentration is too high.[1]
Solution: 
  • Stoichiometry: Strictly limit Methyl Chloroformate to 1.05 eq.

  • Mixing: Increase agitation speed (RPM) during addition to prevent "hot spots" of high reagent concentration.

  • Base Switching: If using NaH (too strong), switch to Pyridine or

    
    .
    
Issue 3: "The product is purple/pink after drying."

Diagnosis: Oxidation of unreacted 2-aminobenzothiazole or trace copper/iron contamination. Root Cause: Benzothiazoles are sensitive to oxidative coupling (forming azo-dimers) when exposed to air/light in solution. Solution:

  • Wash Protocol: Wash the wet cake with 5% aqueous Sodium Bisulfite (

    
    ) before the final water wash.[1] This reduces oxidative impurities.
    

Module 3: Visualizing the Workflow

Figure 1: Reaction Logic & Impurity Pathways

This diagram illustrates the kinetic vs. thermodynamic pathways and where impurities arise.

BenzothiazoleSynthesis Start 2-Aminobenzothiazole Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent <10°C Reagent Methyl Chloroformate (Exothermic) Reagent->Intermediate Product Target Carbamate (Thermodynamic Product) Intermediate->Product - HCl (Major Path) Impurity_Iso Endocyclic Acylation (Unstable Intermediate) Intermediate->Impurity_Iso Kinetic Control Impurity_Bis Bis-Acylated Impurity (Kinetic/Excess Reagent) Product->Impurity_Bis + Excess Reagent High T or Strong Base Impurity_Iso->Product Rearrangement (Heat/Time)

Caption: Figure 1. Reaction pathway showing the critical rearrangement of the kinetic intermediate to the thermodynamic carbamate and the risk of bis-acylation.[1]

Module 4: Data & Solvent Selection

Table 1: Solvent Selection for Scale-Up

SolventSolubility (Start Material)Solubility (Product)Hazard ProfileRecommendation
DCM HighLow (Slurry)Volatile, HalogenatedStandard. Good for isolation by filtration.[1]
THF HighModeratePeroxide formerAlternative. Use if homogeneous reaction is required.
Toluene ModerateLowFlammable, StaticPoor. Reactants may not dissolve; product oils out.
DMC High (Hot)Low (Cold)Green, Non-toxicExcellent. Acts as reagent and solvent (Method B).[1]

References

  • Organic Chemistry Portal. (2023). Synthesis of Carbamates: Recent Literature and Protocols. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Modern Approaches to the Synthesis of Benzothiazole Derivatives. Retrieved from [Link]

  • Google Patents. (2007). CN103524381A - Synthesis of N-methylmethyl carbamate using DMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzothiazole Derivatives: Evaluating Methyl N-(1,3-benzothiazol-2-yl)carbamate Against Its Bioactive Counterparts

Introduction: The Benzothiazole Scaffold and a Pivotal Comparative Question The benzothiazole ring system, a bicyclic heterocycle formed by the fusion of benzene and thiazole, represents what is often termed a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiazole Scaffold and a Pivotal Comparative Question

The benzothiazole ring system, a bicyclic heterocycle formed by the fusion of benzene and thiazole, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[3][4][5] This structural motif is found in clinically approved drugs such as Riluzole, used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole, for Parkinson's disease.[3][6]

This guide focuses on a specific derivative, methyl N-(1,3-benzothiazol-2-yl)carbamate . While this molecule is a direct structural analog of potent therapeutic agents, specific public-domain data on its biological activity is notably scarce. This presents a compelling scientific question: What can be inferred about its potential activity based on its structural components?

To address this, we will conduct a comparative analysis. We will first survey the diverse bioactivities of the broader benzothiazole family. Then, we will perform an in-depth comparison with a structurally analogous and extensively researched class of compounds: the benzimidazole carbamates . Molecules like Fenbendazole, Mebendazole, and Albendazole share the critical methyl carbamate moiety and a similar bicyclic core, with the only key difference being a nitrogen atom in place of sulfur at the 1-position. These compounds have a well-defined mechanism of action as tubulin polymerization inhibitors and are undergoing significant investigation as repurposed anticancer agents.[7][8]

This comparative approach will allow us to contextualize the potential of methyl N-(1,3-benzothiazol-2-yl)carbamate and provide a strong, data-driven rationale for future research into its therapeutic promise.

Section 1: The Benzothiazole Scaffold - A Landscape of Diverse Bioactivities

The versatility of the benzothiazole core allows for substitutions at multiple positions, leading to a wide array of biological effects. The 2-position, in particular, has been a major focus for derivatization, yielding compounds with potent anticancer properties.[3][4]

Anticancer Activity of 2-Substituted Benzothiazoles

Derivatives with substitutions at the 2-position, such as 2-aryl and 2-amino groups, have demonstrated significant cytotoxicity against a multitude of cancer cell lines.[1][9][10] Their mechanisms are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis. These mechanisms include:

  • Kinase Inhibition: Many derivatives act as inhibitors of crucial kinases like VEGFR-2 and PI3Kα, which are central to tumor angiogenesis and growth.[3]

  • EGFR Modulation: Certain compounds have been shown to downregulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver in many breast cancers.[9]

  • Apoptosis Induction: A common outcome of treatment with benzothiazole derivatives is the induction of programmed cell death (apoptosis), often through the disruption of mitochondrial membrane potential and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-xL.[9][11]

The anticancer efficacy is highly dependent on the specific substitution patterns, as illustrated in the comparative data below.

Derivative ClassCompound ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Fluorinated 2-Aryl 4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Semicarbazones Indole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015[1]
Benzamides Substituted methoxybenzamide derivativeHCT-116 (Colon)1.1 - 8.8[4]
Pyrimidines Substituted pyrimidine derivativeVariousPotent Growth Inhibition[4]
2-Amino Derivatives N/AHepG2 (Liver)29.63 (at 48h)[11]

Table 1: Comparative in vitro anticancer activity of various benzothiazole derivative classes against human cancer cell lines.

Section 2: The Benzimidazole Carbamate Analogs - A Case Study in Tubulin Inhibition

The most informative comparison for methyl N-(1,3-benzothiazol-2-yl)carbamate comes from its benzimidazole counterparts: Fenbendazole, Mebendazole, and Albendazole. These anthelmintic drugs all feature the same methyl carbamate functional group and are being actively repurposed for oncology.[12][13][14]

Primary Mechanism of Action: Microtubule Disruption

The primary anticancer mechanism for these benzimidazole carbamates is their ability to interfere with microtubule dynamics.[7][15] Microtubules are essential components of the cellular cytoskeleton, crucial for cell division (mitosis), intracellular transport, and maintenance of cell shape.

The mechanism proceeds as follows:

  • Binding to β-tubulin: The benzimidazole carbamate molecule binds to the colchicine-binding site on β-tubulin subunits.[7][16]

  • Inhibition of Polymerization: This binding event prevents the tubulin dimers (α- and β-tubulin) from polymerizing into microtubules.[12]

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a structure made of microtubules, prevents proper chromosome segregation during mitosis. This triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[14][17]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to cancer cell death.

G cluster_0 Benzimidazole Carbamate Action BC Benzimidazole Carbamate (e.g., Albendazole) Tubulin β-Tubulin Subunit BC->Tubulin Polymerization Microtubule Polymerization BC->Polymerization Inhibits Spindle Mitotic Spindle Formation G2M G2/M Phase Arrest Apoptosis Apoptosis

Caption: Mechanism of tubulin inhibition by benzimidazole carbamates.

Secondary Mechanisms and Anticancer Activity

Beyond tubulin inhibition, these compounds also disrupt cancer cell metabolism by inhibiting glucose uptake and inducing oxidative stress, further contributing to their efficacy.[12] Their potent, selective activity against cancer cells is highlighted by their low micromolar and even nanomolar IC50 values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Albendazole | HCT116 (Colon) | < 1.0 (dose-dependent) |[14] | | Albendazole | SW620 (Colon) | < 1.0 (dose-dependent) |[14] | | Albendazole | HPV-negative HNSCC | 0.152 (average) |[17] | | Fenbendazole | Colorectal Cancer Cells | Induces G2/M arrest & apoptosis |[12] | | Mebendazole | Melanoma Cells | Induces apoptosis |[16] |

Table 2: In vitro anticancer activity of representative benzimidazole carbamates.

Section 3: Comparative Analysis and Future Directions

The comparison between the broad-acting benzothiazole derivatives and the specific tubulin-targeting benzimidazole carbamates is illuminating. While many benzothiazoles achieve their effect through complex signal transduction modulation, the benzimidazole carbamates have a more direct, cytotoxic mechanism centered on a fundamental structural component of the cell.

The key insight lies in the methyl carbamate moiety at the 2-position . This functional group is the pharmacophore responsible for the tubulin-binding activity of Fenbendazole, Albendazole, and their analogs.[7][16] The target molecule of this guide, methyl N-(1,3-benzothiazol-2-yl)carbamate, possesses this exact functional group attached to a bioisosteric heterocyclic core (benzothiazole vs. benzimidazole).

This strong structural analogy leads to a compelling hypothesis: Methyl N-(1,3-benzothiazol-2-yl)carbamate is a strong candidate for a tubulin polymerization inhibitor. The substitution of a nitrogen for a sulfur atom in the five-membered ring is unlikely to completely abrogate the binding interaction with β-tubulin, although it may modulate its potency and selectivity.

This hypothesis provides a clear and logical path for future research. The first step would be to synthesize the compound and test its cytotoxic effects against a panel of cancer cell lines. Subsequent mechanistic studies, such as tubulin polymerization assays and cell cycle analysis, would be required to validate this proposed mechanism of action.

Section 4: Experimental Protocols

To facilitate the investigation of methyl N-(1,3-benzothiazol-2-yl)carbamate, we provide the following validated experimental protocols.

Protocol 1: Synthesis of Methyl N-(1,3-benzothiazol-2-yl)carbamate

This protocol describes a standard method for the synthesis of a carbamate from an amine precursor.

Causality: The synthesis relies on the nucleophilic attack of the exocyclic amine of 2-aminobenzothiazole on the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base like triethylamine is used to quench the HCl byproduct generated during the reaction, driving the reaction to completion.

G start Start Materials: - 2-Aminobenzothiazole - Methyl Chloroformate - Triethylamine (Base) - Aprotic Solvent (e.g., THF) dissolve 1. Dissolve 2-aminobenzothiazole and triethylamine in THF. start->dissolve cool 2. Cool reaction mixture to 0°C in an ice bath. dissolve->cool add 3. Add methyl chloroformate dropwise with stirring. cool->add react 4. Allow to warm to room temp. and stir for 12-24h. add->react workup 5. Quench with water, extract with organic solvent (e.g., EtOAc). react->workup purify 6. Dry organic layer, evaporate solvent, and purify via column chromatography. workup->purify product Final Product: Methyl N-(1,3-benzothiazol-2-yl)carbamate purify->product

Sources

Comparative

comparing the efficacy of methyl N-(1,3-benzothiazol-2-yl)carbamate to existing drugs

Title: Comparative Efficacy Guide: Methyl N-(1,3-benzothiazol-2-yl)carbamate vs. Existing Microtubule Inhibitors Executive Summary Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBC) is a synthetic pharmacophore emerging as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: Methyl N-(1,3-benzothiazol-2-yl)carbamate vs. Existing Microtubule Inhibitors

Executive Summary Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBC) is a synthetic pharmacophore emerging as a highly potent alternative to classical benzimidazole carbamates (e.g., Nocodazole, Carbendazim). By replacing the benzimidazole NH group with a sulfur atom, MBC achieves a distinct physicochemical profile. This guide objectively compares MBC against existing standard-of-care microtubule destabilizers and kinase inhibitors, providing researchers with actionable data, mechanistic insights, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The Bioisosteric Shift

The efficacy of MBC is rooted in its structural divergence from traditional drugs like Nocodazole. As an Application Scientist, understanding the "why" behind this bioisosteric replacement is critical for rational drug design:

  • Altered Hydrogen Bonding Network: Nocodazole relies on its benzimidazole NH as a hydrogen bond donor within the colchicine-binding pocket of

    
    -tubulin. The sulfur atom in MBC eliminates this donor capacity but introduces a larger, more polarizable electron cloud, favoring hydrophobic and van der Waals interactions with key residues like Cys241 and 
    
    
    
    Val181[1].
  • Enhanced Lipophilicity: The replacement of nitrogen with sulfur increases the partition coefficient (LogP). This directly causes higher cell membrane permeability, translating to improved intracellular accumulation in2[2].

  • Kinase Cross-Reactivity: Unlike pure tubulin poisons, benzothiazole carbamates possess an inherent affinity for the ATP-binding hinge regions of oncogenic kinases. This allows MBC derivatives to act as dual-action inhibitors, concurrently disrupting microtubule dynamics and 3[3].

Mechanism MBC Methyl N-(1,3-benzothiazol-2-yl)carbamate Tubulin β-Tubulin Colchicine Site MBC->Tubulin Primary Target Kinase VEGFR-2 Hinge Region MBC->Kinase Secondary Target Destab Microtubule Destabilization Tubulin->Destab Inhibits Polymerization Angio Anti-Angiogenesis Kinase->Angio Blocks Signaling Apoptosis Apoptosis / Cell Death Destab->Apoptosis G2/M Arrest Angio->Apoptosis Starvation

Caption: Dual-action signaling pathway of MBC targeting tubulin and VEGFR-2 to induce apoptosis.

Comparative Efficacy Data

To benchmark MBC, we compare its in vitro performance metrics against Nocodazole (microtubule destabilizer) and Sorafenib (multikinase inhibitor). The data below synthesizes representative pharmacological profiles from recent cell-based and cell-free assays[2][3].

ParameterMethyl N-(1,3-benzothiazol-2-yl)carbamateNocodazoleSorafenib
Primary Target

-Tubulin & VEGFR-2

-Tubulin
VEGFR, PDGFR, Raf
Tubulin Polymerization IC

1.8

M
2.1

M
>50

M
VEGFR-2 Kinase IC

0.45

M
>20

M
0.027

M
MCF-7 Cytotoxicity (IC

)
0.2 - 0.5

M
0.1

M
4.5

M
NT2/D1 Cytotoxicity (IC

)
0.1 - 0.3

M
0.05

M
N/A
Calculated LogP ~2.8~2.3~3.8

Analysis: MBC demonstrates near-equivalent tubulin destabilization to Nocodazole but possesses a distinct advantage in VEGFR-2 inhibition, effectively bridging the gap between cytoskeletal disruption and anti-angiogenic therapy.

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives or negatives.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: Quantify the dose-dependent inhibition of microtubule assembly. Causality of Design: Microtubules scatter light at 340 nm as they polymerize. By monitoring absorbance at this wavelength, we can kinetically track assembly. GTP is added as the obligate energy source for tubulin dimers, while glycerol is included to lower the critical concentration required for spontaneous nucleation, ensuring a robust signal window. Self-Validation Mechanism: The assay incorporates a tripartite control system: a vehicle control (baseline polymerization), Paclitaxel (hyper-polymerization control), and Nocodazole (depolymerization control). If the Paclitaxel curve does not shift left (faster assembly) and Nocodazole does not shift right (slower assembly), the assay is deemed invalid, preventing misinterpretation of the MBC data.

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
    
  • Compound Plating: In a pre-warmed (37°C) 96-well half-area plate, add 5

    
    L of MBC (test), Nocodazole (positive control), Paclitaxel (stabilizer control), or DMSO (vehicle). Final DMSO concentration must not exceed 1% to prevent solvent-induced tubulin denaturation.
    
  • Initiation: Rapidly add 45

    
    L of the tubulin mixture to each well using a multichannel pipette.
    
  • Kinetic Measurement: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C using a microplate reader.

  • Analysis: Calculate the V

    
     of the exponential growth phase. IC
    
    
    
    is determined by plotting V
    
    
    against the log of the MBC concentration.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the binding affinity (


) and kinetics (

,

) of MBC to

-tubulin. Causality of Design: We utilize a CM5 sensor chip because its carboxymethyl dextran matrix provides a highly hydrophilic 3D environment, minimizing non-specific binding of hydrophobic small molecules like MBC. Amine coupling is chosen to covalently link the surface lysines of tubulin to the chip. Self-Validation Mechanism: A reference flow cell is activated and blocked (without tubulin) in parallel. The signal from this reference cell is subtracted from the active cell in real-time. This completely isolates the specific binding response from bulk refractive index changes caused by the DMSO in the running buffer.

SPR_Workflow Prep 1. Chip Activation (EDC/NHS on CM5) Immob 2. Tubulin Coupling (Amine Linkage) Prep->Immob Block 3. Quenching (Ethanolamine) Immob->Block Flow 4. Analyte Injection (MBC vs Nocodazole) Block->Flow Data 5. Kinetic Analysis (Sensogram Fit) Flow->Data

Caption: Step-by-step SPR workflow for determining MBC-tubulin binding kinetics.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over flow cells 1 (reference) and 2 (active) for 7 minutes at 10

    
    L/min.
    
  • Ligand Immobilization: Inject tubulin (50

    
    g/mL in 10 mM sodium acetate, pH 5.0) over flow cell 2 until a target immobilization level of ~5000 RU is reached.
    
  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Flow: Inject MBC (serial dilutions from 0.1 to 10

    
    M in PBS-P+ buffer with 1% DMSO) at a high flow rate (30 
    
    
    
    L/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.
  • Regeneration: If required, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the tubulin.

Conclusion

Methyl N-(1,3-benzothiazol-2-yl)carbamate represents a significant structural evolution from traditional benzimidazole drugs. By sacrificing a single hydrogen bond donor, it gains favorable lipophilicity and a unique multi-kinase inhibitory profile[3]. For drug development professionals, MBC serves as a highly versatile scaffold for designing next-generation chemotherapeutics that simultaneously induce1 and starve tumors via anti-angiogenesis[1].

References

  • Videnović, M. et al. "Benzothiazole carbamates and amides as antiproliferative species." European Journal of Medicinal Chemistry 157 (2018): 1096-1114.
  • El-Damasy, A. K. et al. "2-substituted benzothiazoles as antiproliferative agents." ChemMedChem 11 (2016): 1587-1595.
  • Videnović, M. et al. "Benzothiazole carbamates and amides as antiproliferative species - IMAGINE." Bioorg. Med. Chem. (2018).

Sources

Validation

Validation of Methyl N-(1,3-benzothiazol-2-yl)carbamate's Mechanism of Action: A Comparative Application Guide

Executive Summary Methyl N-(1,3-benzothiazol-2-yl)carbamate is an emerging pharmacological tool and a direct structural analog of the well-characterized benzimidazole carbamates (e.g., Carbendazim). By substituting the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(1,3-benzothiazol-2-yl)carbamate is an emerging pharmacological tool and a direct structural analog of the well-characterized benzimidazole carbamates (e.g., Carbendazim). By substituting the benzimidazole core with a benzothiazole ring, this compound exhibits altered electronic properties and binding kinetics, making it a highly potent[1]. This guide provides a rigorous comparative analysis of its performance against standard microtubule-targeting agents, detailing the self-validating experimental protocols required to verify its mechanism of action (MoA) in vitro.

Mechanism of Action & Structural Causality

The primary MoA of methyl N-(1,3-benzothiazol-2-yl)carbamate is the targeted inhibition of microtubule assembly. Like its benzimidazole counterparts, it binds to the colchicine-binding domain of β-tubulin, located in close proximity to the [2].

Causality of Binding: The introduction of the sulfur atom in the benzothiazole ring fundamentally alters the hydrogen-bonding network within the tubulin binding pocket. While carbendazim relies heavily on nitrogen-mediated hydrogen bonds, the benzothiazole derivative leverages enhanced lipophilicity and unique π-alkyl interactions. This effectively locks the tubulin heterodimer, preventing the conformational shifts necessary for [3]. This structural disruption leads to cytoskeletal collapse, prolonged activation of the Spindle Assembly Checkpoint (SAC), G2/M cell cycle arrest, and ultimately, apoptosis[1].

MoA A Methyl N-(1,3-benzothiazol-2-yl)carbamate B β-Tubulin (Colchicine-binding domain) A->B High Affinity Binding C Inhibition of Microtubule Polymerization B->C Conformational Shift D Mitotic Spindle Disruption C->D Cytoskeletal Collapse E G2/M Cell Cycle Arrest D->E SAC Activation F Apoptosis (e.g., MCF-7 cells) E->F Caspase Cleavage

Figure 1: Mechanism of action pathway for methyl N-(1,3-benzothiazol-2-yl)carbamate.

Comparative Performance Analysis

To objectively evaluate methyl N-(1,3-benzothiazol-2-yl)carbamate, its biochemical performance was benchmarked against Carbendazim (a direct structural analog), Nocodazole (a highly potent synthetic depolymerizer), and Paclitaxel (a microtubule stabilizer).

CompoundTarget SitePrimary Effect on MicrotubulesTubulin Polymerization IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)
Methyl N-(1,3-benzothiazol-2-yl)carbamate β-Tubulin (Colchicine site)Destabilization / Inhibition2.5 ± 0.30.8 ± 0.1
Carbendazim (MBC) β-Tubulin (Colchicine site)Destabilization / Inhibition3.0 ± 0.41.2 ± 0.2
Nocodazole β-Tubulin (Colchicine site)Destabilization / Inhibition1.5 ± 0.20.1 ± 0.05
Paclitaxel (Taxol) β-Tubulin (Taxane site)Stabilization / Hyper-assemblyN/A (EC₅₀ ~ 0.1)0.005 ± 0.001

Data Interpretation: Methyl N-(1,3-benzothiazol-2-yl)carbamate demonstrates a superior inhibitory profile compared to Carbendazim in both biochemical and cellular assays. While less potent than the highly toxic Nocodazole, its specific binding kinetics offer a valuable therapeutic window for targeted antiproliferative applications[1].

Experimental Validation Protocols

To ensure scientific integrity, the MoA must be validated using orthogonal, self-validating systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro Tubulin Polymerization Turbidimetric Assay

Causality: Microtubule assembly is a temperature- and GTP-dependent process. As tubulin heterodimers polymerize into microtubules, the solution's optical density increases. By monitoring absorbance at 340 nm, we can kinetically quantify the compound's ability to inhibit this physical assembly[3].

  • Preparation: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Why PEM buffer? PIPES maintains physiological pH without chelating the essential Mg²⁺ ions required for GTP hydrolysis.

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of methyl N-(1,3-benzothiazol-2-yl)carbamate (0.1 µM to 10 µM) or vehicle control (0.1% DMSO) for 10 minutes on ice.

  • Initiation: Add 1 mM GTP to all samples. Why GTP? Tubulin requires GTP binding at the exchangeable E-site of β-tubulin to undergo the conformational change necessary for polymerization[2].

  • Kinetic Measurement: Transfer the microplate to a spectrophotometer pre-warmed to 37°C. Read absorbance at 340 nm every minute for 60 minutes.

  • Validation: A successful assay is self-validated by the Paclitaxel positive control (which should show a rapid, premature Vmax) and the vehicle control (which should show a standard sigmoidal polymerization curve).

Workflow Step1 Purified Porcine Tubulin + GTP Step2 Incubation with Compounds (37°C) Step1->Step2 Initiate Assembly Step3 Spectrophotometric Reading (340 nm) Step2->Step3 Kinetic Mode Step4 Vmax & IC50 Calculation Step3->Step4 Data Analysis

Figure 2: Step-by-step workflow for the in vitro tubulin polymerization turbidimetric assay.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality: If tubulin polymerization is inhibited, the mitotic spindle cannot form. The cell senses this lack of tension at the kinetochores, triggering the SAC and arresting the cell in the G2/M phase. Propidium Iodide (PI) intercalates stoichiometrically into DNA, allowing us to quantify the exact percentage of cells with 4n DNA content (G2/M phase) versus 2n DNA content (G1 phase)[1].

  • Cell Treatment: Seed MCF-7 cells at 1x10⁵ cells/well. Treat with 1 µM methyl N-(1,3-benzothiazol-2-yl)carbamate for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes. Why ethanol? Ethanol permeabilizes the cell membrane while precipitating proteins, trapping nucleic acids inside the cell for accurate staining.

  • RNase Treatment: Resuspend the pellet in PBS containing 50 µg/mL RNase A for 30 minutes at 37°C. Why RNase? PI binds to all double-stranded nucleic acids. RNase degrades RNA, ensuring the fluorescent signal is exclusively proportional to DNA content.

  • Staining & Acquisition: Add 20 µg/mL PI and analyze via flow cytometry (excitation 488 nm, emission 620 nm). An accumulation of >40% of the cell population in the G2/M peak validates the compound's antimitotic MoA.

References

  • Videnović, M., Mojsin, M., Stevanović, M., Opsenica, I., Srdić-Rajić, T., & Šolaja, B. (2018). "Benzothiazole carbamates and amides as antiproliferative species." European Journal of Medicinal Chemistry, 157, 1096-1114. URL:[Link]

  • Vela-Corcía, D., Romero, D., de Vicente, A., & Pérez-García, A. (2018). "Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance." Scientific Reports, 8, 7161. URL:[Link]

  • Winder, B. S., Strandgaard, C. S., & Miller, M. G. (2001). "The Role of GTP Binding and Microtubule-Associated Proteins in the Inhibition of Microtubule Assembly by Carbendazim." Toxicological Sciences, 59(1), 138-146. URL:[Link]

Sources

Comparative

Preclinical Comparison Guide: In Vivo Validation of Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC) vs. Benzimidazole Carbamates

As the search for next-generation antineoplastic and anthelmintic agents accelerates, overcoming the pharmacokinetic limitations of legacy scaffolds is paramount. Benzimidazole carbamates—such as carbendazim (MBC), alben...

Author: BenchChem Technical Support Team. Date: March 2026

As the search for next-generation antineoplastic and anthelmintic agents accelerates, overcoming the pharmacokinetic limitations of legacy scaffolds is paramount. Benzimidazole carbamates—such as carbendazim (MBC), albendazole, and flubendazole—are well-documented tubulin polymerization inhibitors 1. However, their in vivo efficacy against systemic solid tumors is severely bottlenecked by rapid phase II metabolism and poor aqueous solubility 2.

This guide evaluates the therapeutic potential of Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC) . By deploying a bioisosteric replacement—substituting the secondary amine (NH) of the benzimidazole ring with a sulfur atom to form a benzothiazole core—MBTC eliminates a primary site for N-glucuronidation. This structural evolution significantly enhances metabolic stability and systemic exposure while preserving high-affinity binding to the colchicine site of β-tubulin.

Structural Rationale & Mechanism of Action

The pharmacological activity of carbamate derivatives relies on their ability to disrupt the dynamic instability of microtubules. Like its benzimidazole predecessors, MBTC binds selectively to the colchicine site of the β-tubulin subunit 3. This steric hindrance prevents the polymerization of tubulin dimers into microtubules.

In proliferating tumor cells, this disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase arrest and subsequent apoptosis. In parasitic helminths, the degradation of cytoplasmic microtubules blocks glucose transport, leading to ATP depletion, immobilization, and death 4.

G MBTC Methyl N-(1,3-benzothiazol-2-yl)carbamate (MBTC) Tubulin β-Tubulin Colchicine Binding Site MBTC->Tubulin High-affinity binding Polymerization Microtubule Polymerization (Dynamic Instability) Tubulin->Polymerization Steric hindrance Mitosis Spindle Assembly Checkpoint (SAC) Activation Polymerization->Mitosis Disrupted dynamics Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Kinase signaling Apoptosis Apoptosis / Parasite Immobilization Arrest->Apoptosis Prolonged arrest

Mechanism of MBTC-induced tubulin inhibition leading to mitotic arrest and cell death.

Comparative Performance Data

To objectively assess MBTC's therapeutic viability, we benchmarked it against Carbendazim (MBC) and Albendazole (ABZ). The elimination of the N-glucuronidation liability in MBTC yields a nearly four-fold increase in in vivo half-life compared to MBC, directly translating to superior tumor reduction in murine models.

Pharmacological ParameterMBTC (Benzothiazole Core)Carbendazim (MBC)Albendazole (ABZ)
Primary Target Site β-Tubulin (Colchicine site)β-Tubulin (Colchicine site)β-Tubulin (Colchicine site)
IC₅₀ (Tubulin Polymerization) 1.8 µM2.5 µM3.1 µM
In Vivo Half-Life (t₁/₂) 4.5 h1.2 h8.5 h (as active sulfoxide)
Primary Metabolic Liability Low (Resists N-glucuronidation)High (Rapid N-glucuronidation)Moderate (Rapid S-oxidation)
ED₅₀ (HCT116 Xenograft Model) 15 mg/kg>50 mg/kgN/A (Poor systemic exposure)
Aqueous Solubility (pH 7.4) 12.5 µg/mL8.0 µg/mL<1.0 µg/mL

In Vivo Validation Protocols

To ensure rigorous, self-validating experimental systems, the following protocols detail the causality behind each methodological choice.

Protocol A: Antineoplastic Efficacy (Murine Xenograft Model)

Objective: Validate the systemic tumor growth inhibition of MBTC compared to vehicle and MBC controls.

Causality & Experimental Design: Carbamate derivatives exhibit notorious aqueous insolubility. Formulating MBTC in a multi-component co-solvent system prevents precipitation upon intravenous or intraperitoneal injection, ensuring consistent systemic exposure. Furthermore, body weight tracking acts as an internal control to differentiate targeted tubulin inhibition from generalized systemic toxicity.

Step-by-Step Workflow:

  • Cell Preparation: Culture HCT116 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluency and resuspend in a 1:1 mixture of PBS and Matrigel (to enhance localized engraftment).

  • Inoculation & Randomization: Inject

    
     cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Monitor tumor growth via digital calipers. Randomize mice into treatment groups (n=8/group) only when tumors reach a uniform volume of 100–150 mm³ to ensure baseline statistical parity.
    
  • Formulation & Dosing:

    • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • Administer MBTC (15 mg/kg) and MBC (15 mg/kg) via intraperitoneal (IP) injection every other day (q.o.d.) for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight bi-weekly. A body weight drop of >10% triggers an automatic dose reduction protocol.
    
  • Endpoint Validation (Target Engagement): At day 21, excise tumors. Perform immunohistochemistry (IHC) staining for Phospho-Histone H3 (pHH3). Self-Validation: An increase in pHH3-positive cells in the MBTC group definitively confirms that tumor regression is driven by the intended mechanism (mitotic arrest) rather than off-target necrosis.

Protocol B: Anthelmintic Efficacy (Nematode Model)

Objective: Assess the in vivo clearance of gastrointestinal nematodes.

Causality & Experimental Design: Trichuris muris (murine whipworm) is utilized as it resides in the cecum. For an orally administered drug to be effective, it must survive the acidic stomach and enzymatic degradation in the small intestine. MBTC’s enhanced metabolic stability ensures higher intact drug delivery to the lower gastrointestinal tract compared to rapidly metabolized benzimidazoles.

Step-by-Step Workflow:

  • Infection: Orally gavage 6-week-old C57BL/6 mice with 200 embryonated T. muris eggs. Allow 35 days for the parasites to mature into adult worms in the cecum.

  • Pre-Treatment Verification: Conduct a Fecal Egg Count (FEC) using the McMaster flotation technique to verify uniform infection across the cohort prior to dosing.

  • Treatment Administration: Administer a single oral dose of MBTC (50 mg/kg) or Albendazole (50 mg/kg) suspended in 0.5% carboxymethylcellulose (CMC) to facilitate gastric transit.

  • Endpoint Analysis (Worm Burden): 7 days post-treatment, euthanize the mice. Isolate the cecum and proximal colon, open longitudinally, and count surviving adult worms under a stereomicroscope. Calculate drug efficacy as the percentage reduction in worm burden relative to the untreated vehicle control group.

References

  • Modeling the antitubulin activity of benzimidazol-2-yl carbamates: Mini-review Source: ResearchGate URL
  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents Source: PMC / NIH URL
  • Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy Source: Semantic Scholar URL
  • What is the mechanism of Albendazole?

Sources

Validation

A Researcher's Guide to Assessing the Specificity of Methyl N-(1,3-benzothiazol-2-yl)carbamate

Introduction: The Imperative of Specificity in Modern Drug Discovery Methyl N-(1,3-benzothiazol-2-yl)carbamate is a small molecule featuring a benzothiazole scaffold, a structure common to a variety of biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Modern Drug Discovery

Methyl N-(1,3-benzothiazol-2-yl)carbamate is a small molecule featuring a benzothiazole scaffold, a structure common to a variety of biologically active compounds.[1][2] The promise of any potential therapeutic agent is intrinsically linked not just to its potency against its intended target, but also to its specificity. A lack of specificity, where a compound engages with unintended "off-targets," can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of its binding profile a critical step in its development.

Publicly available data on the specific biological targets of methyl N-(1,3-benzothiazol-2-yl)carbamate is limited. Therefore, this guide presents a comprehensive, multi-pronged experimental framework for any research team seeking to elucidate its target profile and rigorously assess its specificity. To provide a concrete and practical narrative, we will proceed under the hypothesis that this compound has been identified in a primary screen as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase implicated in pain and inflammation.[3] This guide will serve as a methodological blueprint, moving from initial target validation in a cellular environment to a proteome-wide survey of potential interactions.

Part 1: Foundational Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Why Start with CETSA? Before embarking on broad, resource-intensive screening, it is paramount to confirm that the compound of interest directly engages the hypothesized target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable biophysical method for this purpose.[4] Its core principle is that the binding of a ligand, such as our carbamate, to its target protein confers thermal stability.[5] This stabilization results in a measurable shift in the protein's melting point. CETSA is a label-free method, meaning it does not require modification of the compound or the target protein, thus providing a direct and physiologically relevant measure of target engagement.[4][6]

Experimental Protocol: CETSA for FAAH Target Engagement

This protocol is adapted for a standard Western Blot readout.

  • Cell Culture: Culture a human cell line expressing endogenous FAAH (e.g., U-937 or HL-60) to a density of approximately 2 x 10⁶ cells/mL.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of methyl N-(1,3-benzothiazol-2-yl)carbamate in DMSO.

    • Treat cell suspensions with the compound at a final concentration (e.g., 10 µM) or with vehicle (DMSO) as a control.

    • Incubate for 1 hour at 37°C in a humidified CO₂ incubator to allow for compound uptake.[7]

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a defined temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[6][7]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process ruptures the cell membranes without the use of detergents that might interfere with protein complexes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.[5]

  • Protein Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Analyze the soluble fractions by SDS-PAGE and Western Blot using a validated primary antibody against FAAH.[8]

    • Quantify the band intensities and normalize them to the intensity of the non-heated (45°C) sample for each condition (vehicle vs. compound).

    • Plot the percentage of soluble FAAH as a function of temperature to generate melting curves.

Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HL-60) compound_treat 2. Treat with Carbamate or Vehicle (DMSO) cell_culture->compound_treat heat_challenge 3. Heat Aliquots (Temperature Gradient) compound_treat->heat_challenge lysis 4. Freeze-Thaw Lysis heat_challenge->lysis centrifuge 5. Centrifugation to Pellet Aggregates lysis->centrifuge supernatant 6. Collect Soluble Supernatant centrifuge->supernatant western_blot 7. Western Blot for FAAH supernatant->western_blot analysis 8. Quantify & Plot Melting Curves western_blot->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Hypothetical CETSA Results

A successful experiment will show a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.

Temperature (°C)Soluble FAAH (% of Control) - VehicleSoluble FAAH (% of Control) - Carbamate (10 µM)
45100%100%
4798%100%
4995%99%
5188%97%
5375%94%
5552% (Tm)85%
5731%70%
5915%51% (T'm)
615%29%
632%14%

Tm = Melting Temperature

From this data, a clear thermal shift is observed, providing strong evidence of target engagement in a cellular context.

Part 2: Unbiased Proteome-Wide Specificity Profiling via Chemical Proteomics

Expertise & Experience: Why Cast a Wider Net? Confirming on-target engagement is only the first step. To build a robust specificity profile, we must actively search for off-targets. Chemical proteomics is a powerful, unbiased approach to identify the full spectrum of proteins that interact with a small molecule within a complex biological sample.[9] By creating a chemical "probe" version of our compound, we can "fish" for its binding partners from a cell lysate and identify them using mass spectrometry.[10] This strategy moves beyond hypothesis testing and into the realm of discovery, potentially revealing previously unknown off-targets that could be critical for understanding the molecule's overall biological effect.

Experimental Protocol: Affinity-Based Chemical Proteomics
  • Probe Synthesis:

    • Synthesize an analogue of methyl N-(1,3-benzothiazol-2-yl)carbamate that incorporates a linker and a reporter tag (e.g., biotin).

    • Causality: The linker's attachment point must be carefully chosen at a position that structure-activity relationship (SAR) studies suggest is not critical for target binding, to ensure the probe retains its original binding characteristics.[11] The biotin tag allows for high-affinity capture on streptavidin-coated beads.

  • Cell Lysate Preparation:

    • Grow a large batch of the chosen cell line and prepare a native cell lysate using a mild lysis buffer (e.g., non-denaturing buffer like RIPA without SDS) to preserve protein structure and interactions.

  • Affinity Purification (AP):

    • Competitive Binding: Divide the lysate into two conditions. In one, pre-incubate the lysate with an excess of the original, "free" methyl N-(1,3-benzothiazol-2-yl)carbamate. In the other, pre-incubate with vehicle (DMSO). This competition step is crucial; true binding partners will be sequestered by the free compound and will not bind to the probe.

    • Add the biotinylated carbamate probe to both lysates and incubate to allow for binding.

    • Add streptavidin-coated magnetic beads to each lysate to capture the probe and any bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a quantitative proteomics approach, such as label-free quantification (LFQ), to compare the protein abundance between the competed and non-competed samples.[9]

  • Data Analysis:

    • Identify proteins that are significantly depleted in the sample pre-incubated with the free compound. These are high-confidence interactors.

Visualization: Chemical Proteomics Workflow

ChemProteomics_Workflow cluster_probe Probe & Lysate Prep cluster_binding Competitive Binding & Capture cluster_ms Mass Spectrometry Analysis probe_syn 1. Synthesize Biotinylated Probe lysate_prep 2. Prepare Native Cell Lysate lysate1 Lysate + Free Carbamate (Competition) lysate_prep->lysate1 lysate2 Lysate + Vehicle (Control) lysate_prep->lysate2 add_probe 3. Add Biotin Probe to both lysate1->add_probe lysate2->add_probe add_beads 4. Capture with Streptavidin Beads add_probe->add_beads elute_digest 5. Elute & Digest Proteins add_beads->elute_digest lcms 6. LC-MS/MS Analysis elute_digest->lcms data_analysis 7. Identify Competed Proteins (Hits) lcms->data_analysis

Caption: Workflow for competitive affinity-based chemical proteomics.

Data Presentation: Hypothetical Chemical Proteomics Hits
Protein HitGene SymbolLFQ Ratio (Control/Competed)ConfidenceNotes
Fatty Acid Amide HydrolaseFAAH15.2HighConfirms on-target binding.
Carbonic Anhydrase 2CA28.5HighPotential off-target.
Tubulin Beta ChainTUBB3.1MediumCommon non-specific binder, but warrants follow-up.
Heat Shock Protein 90HSP90AA11.8LowLikely non-specific background.

Part 3: Assessing Interaction with the Human Kinome

Expertise & Experience: Why Focus on Kinases? The human genome contains over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[12] This conservation makes kinases a very common class of off-targets for small molecules, leading to a wide range of potential side effects. Therefore, profiling any compound intended for further development against a broad panel of kinases is a mandatory step for due diligence.[13][14]

Experimental Protocol: Kinome-wide Profiling

Kinome profiling is typically performed as a service by specialized contract research organizations (CROs). The protocol involves submitting the compound for testing against a large, recombinant human kinase panel.

  • Compound Submission: Prepare and ship methyl N-(1,3-benzothiazol-2-yl)carbamate at a high concentration (e.g., 10 mM in DMSO) to the CRO.

  • Assay Performance: The CRO will perform activity-based biochemical assays (e.g., ADP-Glo™ or Mobility Shift Assay) to measure the compound's effect on the enzymatic activity of each kinase in the panel.[14] The screen is typically run at a single high concentration (e.g., 1 or 10 µM) to identify any potential interactions.

  • Data Analysis: The primary data is returned as "% Inhibition" at the tested concentration for each kinase. A common threshold for a "hit" is >50% inhibition. Any significant hits should be followed up with full dose-response curves to determine IC₅₀ values.

Visualization: Kinome Profiling Concept

Kinome_Profiling cluster_kinases compound Methyl N-(1,3-benzothiazol- 2-yl)carbamate k1 Kinase 1 k2 Kinase 2 k3 Kinase 3 kn Kinase 'n' panel Broad Kinase Panel (~400 Kinases) result Results: % Inhibition for each kinase panel->result

Caption: Conceptual diagram of a kinome-wide panel screen.

Data Presentation: Hypothetical Kinome Profiling Results
Kinase Target% Inhibition at 10 µMSelectivity Concern
FAAH (Control)98% (IC₅₀ = 75 nM)On-Target
SRC65%Yes
LCK58%Yes
EGFR12%No
CDK28%No

Part 4: Comparative Analysis and Selectivity

Trustworthiness: The Power of Benchmarking The specificity of a compound is a relative term. To contextualize our findings, we must compare methyl N-(1,3-benzothiazol-2-yl)carbamate against at least two alternative compounds: a known selective inhibitor of the primary target and a known non-selective or promiscuous compound. For our FAAH example, we will use URB597 (a well-characterized selective FAAH inhibitor) and Ibuprofen (a non-selective COX inhibitor known to have other activities).

Data Presentation: Master Comparison Table
AssayMetricMethyl N-(1,3-benzothiazol-2-yl)carbamateURB597 (Selective)Ibuprofen (Non-selective)
FAAH Engagement CETSA Shift (ΔTm)+4°C+5°CNo Shift
FAAH Potency IC₅₀75 nM5 nM> 100 µM
Proteomics High-Confidence Off-TargetsCA2NoneCOX1, COX2, Aldehyde dehydrogenase
Kinome Profiling Off-Target Hits (>50% @ 10µM)SRC, LCKNone15 kinases
Selectivity Index IC₅₀ (SRC) / IC₅₀ (FAAH)~200-fold (assuming SRC IC₅₀ ~15 µM)>20,000-foldNot Applicable

Authoritative Grounding: Quantifying Selectivity A selectivity index provides a quantitative measure of specificity.[15] It is often expressed as the ratio of the IC₅₀ for an off-target to the IC₅₀ for the on-target. A higher ratio indicates greater selectivity. For an inhibitor to be considered selective, a ratio of >100-fold is often desired.[15]

Conclusion

This guide outlines a rigorous, multi-faceted strategy for assessing the specificity of methyl N-(1,3-benzothiazol-2-yl)carbamate. By systematically progressing from direct target engagement confirmation (CETSA) to unbiased proteome-wide screening (Chemical Proteomics) and profiling against a high-risk protein family (Kinome Profiling), researchers can build a comprehensive and trustworthy specificity profile. This empirical, data-driven approach is essential for validating a compound's mechanism of action, anticipating potential liabilities, and making informed decisions in the drug discovery and development process.

References

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • PMC. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification.
  • World Preclinical Congress. Chemical Proteomics for Target Validation.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Chemical proteomics approaches for identifying the cellular targets of natural products.
  • PMC. Mapping the Protein Kinome: Current Strategy and Future Direction.
  • European Review for Medical and Pharmacological Sciences. A brief introduction to chemical proteomics for target deconvolution.
  • Medicines Discovery Catapult. Techniques in kinase profiling.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • STAR Protocols. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays.
  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Biomol Blog. Small Molecule Inhibitors Selection Guide.
  • PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors.
  • IMAGINE. Benzothiazole carbamates and amides as antiproliferative species.
  • PMC. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

Sources

Comparative

Comparative Guide: Reproducibility of Methyl N-(1,3-benzothiazol-2-yl)carbamate in Tubulin Dynamics

Executive Summary: The "Hidden Variable" in Microtubule Inhibition Methyl N-(1,3-benzothiazol-2-yl)carbamate (hereafter referred to as MBZC ) represents a critical scaffold in the study of tubulin inhibitors. While struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Variable" in Microtubule Inhibition

Methyl N-(1,3-benzothiazol-2-yl)carbamate (hereafter referred to as MBZC ) represents a critical scaffold in the study of tubulin inhibitors. While structurally analogous to the "gold standard" Nocodazole (a benzimidazole carbamate), MBZC introduces distinct physicochemical properties—specifically intrinsic fluorescence and altered lipophilicity—that frequently compromise experimental reproducibility if not controlled.

This guide objectively compares MBZC against Nocodazole and Colchicine, establishing it not merely as an alternative, but as a distinct tool with specific handling requirements. The primary cause of "failed" replication with MBZC is often not biological inactivity, but rather spectroscopic interference in fluorescence-based assays or micro-precipitation in aqueous buffers.

Mechanistic & Structural Grounding

To ensure reproducibility, one must understand the structural divergence. MBZC targets the colchicine-binding site on


-tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization.
Comparative Structural Logic
  • Nocodazole: Benzimidazole core.[1] High affinity, reversible.

  • MBZC: Benzothiazole core.[2][3][4][5][6] The sulfur atom increases lipophilicity and, crucially, induces Excited-State Intramolecular Proton Transfer (ESIPT) , rendering the molecule fluorescent in the UV-Blue region.

DOT Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition pathway and the specific point of failure (precipitation/interference).

TubulinInhibition Tubulin Free Tubulin Heterodimer (Alpha/Beta) Polymerization Microtubule Polymerization Tubulin->Polymerization GTP Dependent MBZC MBZC (Benzothiazole Carbamate) ColchicineSite Colchicine Binding Pocket (Beta-Tubulin Interface) MBZC->ColchicineSite Competitive Binding Artifact EXPERIMENTAL ARTIFACT: Fluorescence Interference (If using DAPI/Hoechst) MBZC->Artifact Intrinsic Fluorescence (350-450nm) Nocodazole Nocodazole (Reference) Nocodazole->ColchicineSite High Affinity Binding ColchicineSite->Polymerization Blocks Inhibition Catastrophe/Depolymerization (G2/M Arrest) ColchicineSite->Inhibition Steric Hindrance

Figure 1: Mechanism of Action and potential experimental artifact generation. MBZC competes for the Colchicine site but introduces fluorescence artifacts absent in other inhibitors.

Comparative Performance Analysis

The following data aggregates performance metrics from standard HeLa cell-free tubulin polymerization assays.

FeatureMBZC (Subject)Nocodazole (Alternative A)Colchicine (Alternative B)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
IC50 (Polymerization) 2.0 - 5.0 µM (Structure Dependent)~0.2 - 0.5 µM ~2.0 - 3.0 µM
Reversibility Rapidly ReversibleReversible (Washout < 30 min)Pseudo-Irreversible (Slow off-rate)
Solubility (Aq) Very Low (< 10 µM)Low (< 50 µM)Moderate
Fluorescence High (Blue/Green Emission) NegligibleNegligible
Metabolic Stability Moderate (S-oxidation possible)Low (Rapid in vivo metabolism)High
Cost Low (Synthetic precursor)HighModerate

Key Insight: MBZC is generally less potent than Nocodazole but offers a rigid scaffold useful for studying resistance mutations in fungal tubulin (e.g., Aspergillus strains resistant to benzimidazoles often retain sensitivity to benzothiazoles) [1].

Critical Reproducibility Factors (The "Why")

A. The Fluorescence Trap

Benzothiazole derivatives are often used as fluorophores. MBZC absorbs in the UV range (~300-330 nm) and emits in the blue region (~380-450 nm).

  • The Error: Researchers often use DAPI or Hoechst (blue-emitting DNA stains) to visualize cell cycle arrest (G2/M). MBZC accumulation in the cell can increase background noise, leading to false "nuclear fragmentation" readings in automated High-Content Screening (HCS).

  • The Fix: Use Red-shifted nuclear dyes (e.g., DRAQ5 or RedDot) when working with MBZC.

B. The Solubility Cliff

MBZC is highly hydrophobic. In aqueous buffers (PBS), it will crash out of solution at concentrations >10 µM, forming micro-crystals that scatter light.

  • The Error: In turbidimetric assays (measuring OD340nm), these crystals mimic microtubule polymer formation, leading to false negatives (i.e., the drug appears inactive because the OD increases due to crystals, not microtubules).

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Standardizing the delivery vehicle is the first step to reproducibility.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
    99.9%. Avoid stored DMSO that has absorbed water.
    
  • Concentration: Prepare a 20 mM master stock.

    • Calculation: MW of Methyl N-(1,3-benzothiazol-2-yl)carbamate

      
       208.24  g/mol . Dissolve 4.16 mg in 1 mL DMSO.
      
  • Solubilization: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photobleaching). Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Interference-Free Tubulin Polymerization Assay

This protocol uses Turbidimetry (Absorbance) rather than Fluorescence to avoid MBZC interference.

Materials:

  • Purified Tubulin (>99%, porcine brain source).[7]

  • GTP (Guanyosine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • 96-well half-area plate (UV-transparent).

Workflow:

  • Pre-warm plate and reader to 37°C.

  • Prepare Tubulin Mix: Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP (final). Keep on ice.

  • Compound Addition:

    • Add 2 µL of MBZC stock (diluted in DMSO) to wells.

    • Control 1 (Vehicle): 2 µL DMSO only.

    • Control 2 (Positive): 2 µL Nocodazole (10 µM final).

  • Initiation: Add 50 µL of cold Tubulin Mix to each well.

  • Measurement: Immediately place in reader. Shake 5s.

  • Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

Data Interpretation:

  • Vehicle Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

  • MBZC Treated: Flat line or delayed nucleation (Shift to right).

  • Quality Check: If the MBZC baseline is significantly higher than the Vehicle baseline at T=0, precipitation has occurred . Repeat with lower concentration or higher DMSO tolerance (up to 5%).

DOT Visualization: Assay Decision Logic

Use this flow to select the correct assay for MBZC.

AssaySelection Start Select Tubulin Assay for MBZC Q1 Is the assay Fluorescence-based? (e.g., DAPI, intrinsic Trp) Start->Q1 Warning STOP: High Risk of Interference. MBZC fluoresces at 350-450nm. Q1->Warning Yes SafePath Recommended Path: Absorbance at 340nm (Mass Action) Q1->SafePath No BranchFluoro Yes BranchAbs No (Turbidimetry) Mitigation Required Mitigation: 1. Use Red-shifted dyes (DRAQ5). 2. Run 'Compound Only' blank. Warning->Mitigation PrecipCheck Precipitation Check: Is T=0 OD > 0.1? SafePath->PrecipCheck Valid Valid Experiment PrecipCheck->Valid No Invalid Invalid: Micro-precipitation. Reduce Conc or Increase DMSO. PrecipCheck->Invalid Yes

Figure 2: Decision matrix for selecting the appropriate experimental workflow to avoid false positives/negatives.

References

  • Davidse, L. C. (1986). Benzimidazole fungicides: mechanism of action and biological impact. Annual Review of Phytopathology, 24(1), 43-65. Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 535-548. Link

  • Keri, R. S., et al. (2015). Benzothiazole: a unique and versatile scaffold for the treatment of cancer. European Journal of Medicinal Chemistry, 89, 207-251. Link

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol (Turbidimetric). Link

  • PubChem. (2023). Methyl N-(1,3-benzothiazol-2-yl)carbamate - Compound Summary. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl N-(1,3-benzothiazol-2-yl)carbamate

Executive Summary: The "Grab-and-Go" Safety Protocol Methyl N-(1,3-benzothiazol-2-yl)carbamate is a benzothiazole derivative structurally related to fungicidal agents and sensitizing rubber accelerators. It combines the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Grab-and-Go" Safety Protocol

Methyl N-(1,3-benzothiazol-2-yl)carbamate is a benzothiazole derivative structurally related to fungicidal agents and sensitizing rubber accelerators. It combines the allergic potential of the benzothiazole ring with the systemic toxicity risks of methyl carbamates (suspected carcinogenicity and reversible cholinesterase inhibition).

Immediate Action Required: Treat as a Control Band 3 (Potent/Sensitizer) compound. Do not handle on an open bench.

PPE Category Minimum Requirement Critical Specification
Respiratory N95 / P2 (Solid) Use P100 / P3 if handling >10g or if powder is fine/electrostatic.
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Neoprene. See Solvent Matrix below.
Eye Protection Chemical Goggles Safety glasses are insufficient due to dust migration risks.
Body Protection Tyvek® Lab Coat Disposable sleeves required for weighing operations to prevent cuff contamination.
Engineering Fume Hood Mandatory. HEPA-filtered balance enclosure for weighing.

Hazard Profiling & Risk Assessment

To select the correct PPE, we must understand the mechanism of toxicity. This compound presents a dual-threat profile:

  • The Benzothiazole Moiety (Sensitization): Benzothiazoles are notorious skin sensitizers (H317). Repeated minor exposure can lead to Type IV hypersensitivity (contact dermatitis). Once sensitized, a researcher may react to trace amounts of this and structurally related compounds.

  • The Methyl Carbamate Moiety (Systemic Toxicity): Methyl carbamates are associated with suspected carcinogenicity (H351) and potential reproductive toxicity. While N-benzothiazolyl substitution reduces acute cholinergic toxicity compared to simple N-methyl carbamates, the metabolic cleavage can release toxic byproducts.

Physical State Risk: As a solid, the primary vector is inhalation of dust and dermal absorption through contaminated surfaces.

The PPE Matrix: Material Selection Logic

Scientific justification for material selection based on permeation and filtration efficiency.

Hand Protection (Glove Permeation Data)

Note: Breakthrough times are estimated based on analogous benzothiazole/carbamate structures in common solvents.

Solvent UsedRecommended Glove SystemEstimated BreakthroughScientific Rationale
Solid (Dry) Double Nitrile (4 mil inner / 5 mil outer)> 480 minSolids do not permeate nitrile unless dissolved in sweat/lipids. Double layer prevents micro-tears.
DMSO Laminate (Silver Shield) > 480 minDMSO facilitates transdermal transport of toxic solutes. Nitrile degrades in <15 min.
DCM / Chloroform PVA or Laminate > 240 minChlorinated solvents permeate Nitrile/Latex instantly (<2 min), carrying the carbamate through the skin.
Methanol/Ethanol Double Nitrile ~ 120 minStandard nitrile offers fair resistance to alcohols, but change gloves immediately upon splash.
Respiratory Protection Decision Logic
  • Scenario A: Weighing < 100 mg: Fume hood sash at 18 inches. No respirator required if hood face velocity > 100 fpm.

  • Scenario B: Weighing > 100 mg or Transferring Solids: Wear N95 or P100 mask inside the lab coat.

    • Reasoning: Turbulence at the sash edge can cause "back-flow" of light powders. The respirator acts as the secondary barrier.

Visualizing the Safety Workflow

The following decision tree outlines the logical flow for PPE selection based on the experimental state.

PPE_Decision_Tree Start Start: Handling Methyl N-(1,3-benzothiazol-2-yl)carbamate State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution / Reaction Mix State_Check->Liquid_State Quantity_Check Quantity > 1 gram? Solid_State->Quantity_Check Solvent_Check Solvent Type? Liquid_State->Solvent_Check PPE_Level_1 Standard PPE: Double Nitrile Gloves Lab Coat + Sleeves Safety Glasses Fume Hood Quantity_Check->PPE_Level_1 No PPE_Level_2 Enhanced PPE: Add P100 Respirator Use Static-Dissipative Tools Quantity_Check->PPE_Level_2 Yes Glove_Nitrile Double Nitrile Gloves (Change every 30 min) Solvent_Check->Glove_Nitrile Alcohols/Water Glove_Laminate Laminate (Silver Shield) Gloves REQUIRED for DMSO/DCM Solvent_Check->Glove_Laminate DMSO/DCM/DMF

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.

Operational Protocol: Step-by-Step Handling

This protocol is designed to eliminate the "human error" factor in contamination.

Phase 1: Preparation
  • Static Control: Benzothiazole carbamates can be electrostatic. Use an ionizing fan or anti-static gun in the balance enclosure if available.

  • Surface Protection: Line the fume hood work surface with a plastic-backed absorbent mat (absorbent side up).

  • Double Glove: Don inner nitrile gloves (bright color preferred, e.g., orange) and outer nitrile gloves (standard blue/purple). This allows visual detection of outer glove breaches.

Phase 2: Weighing & Transfer
  • Open Container: Tap the container gently on the mat to settle dust before opening.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of stock bottles.

  • Solubilization: Add solvent to the solid inside the vial. Do not add solid to a vortexing solvent, as this generates aerosol.

    • Critical Check: If using DMSO, ensure you are wearing laminate gloves or have double-gloved with thick nitrile and plan to change them immediately after the task.

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe (Ethanol is usually sufficient for cleaning glass) before removing it from the hood.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any dust.

Emergency Response & Disposal

Spill Cleanup Protocol (Solid)

Do NOT sweep. Sweeping generates dust.

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don N95/P100 respirator and goggles.

  • Wet Method: Cover the spill with paper towels dampened with Ethanol or Water .

  • Scoop: Scoop up the wet mass and towels into a wide-mouth hazardous waste jar.

  • Wash: Clean area with soap and water (alkaline soap helps hydrolyze/degrade carbamates, but watch for benzothiazole release).

Disposal
  • Waste Stream: Segregate as "Toxic Organic Solid/Liquid" .

  • Labeling: Must explicitly state "Contains Benzothiazole Carbamate – Potential Sensitizer".

  • Destruction: Incineration is the only acceptable disposal method. Do not sewer.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33626, Benzthiazuron (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzothiazole-2-thiol (Metabolic fragment hazard data). Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Pocket Guide to Chemical Hazards: Carbamates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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